prostaglandin E3
Description
Historical Context of Eicosanoid Discovery and Prostaglandin (B15479496) Characterization
The journey to understanding eicosanoids began in the 1930s when Ulf von Euler, a Swedish physiologist, discovered biologically active substances in human semen. wikipedia.orgbritannica.com Believing they originated from the prostate gland, he named them "prostaglandins". britannica.comopenstax.org For decades, their chemical nature remained elusive. A significant breakthrough occurred in 1964, when fellow Swedish biochemists Sune Bergström and Bengt Samuelsson demonstrated that these classical eicosanoids were derived from arachidonic acid. wikipedia.org This connected the study of prostaglandins (B1171923) to the earlier discovery of essential fatty acids by George and Mildred Burr between 1929 and 1932. wikipedia.org
Further research throughout the 1960s and mid-1980s laid the foundation for modern eicosanoid biology. Investigators identified phospholipids (B1166683) as the cellular storage site for arachidonic acid and discovered the phospholipase enzymes responsible for its release. nih.gov They also identified transient intermediates in the prostaglandin synthesis pathway, namely the endoperoxides PGG2 and PGH2, and established the enzyme cyclooxygenase (COX) as a key molecular target. nih.gov The profound impact of this research was recognized with Nobel Prizes in Physiology or Medicine awarded to von Euler in 1970, and jointly to Bergström, Samuelsson, and British biochemist John Vane in 1982 for their work on prostaglandins and related biologically active substances. wikipedia.orgbritannica.com
Classification and Nomenclature of Prostaglandins with Emphasis on the E-series
Eicosanoids are a broad class of molecules that includes prostaglandins, thromboxanes, and leukotrienes. openstax.org The nomenclature for prostaglandins is systematic, reflecting their chemical structure. The name begins with "PG" for prostaglandin, followed by a letter (A, B, C, D, E, F, G, H) that denotes the specific functional groups on the five-carbon ring structure. wikipedia.orgopenstax.org A subscript number (e.g., 1, 2, or 3) follows the letter, indicating the number of double bonds in the two hydrocarbon side chains. wikipedia.orgopenstax.org This number also signifies the fatty acid precursor from which the prostaglandin is derived. drugbank.com
The E-series of prostaglandins (PGE) are characterized by a ketone group at carbon-9 and a hydroxyl group at carbon-11 (B1219553) on the cyclopentane (B165970) ring. sci-hub.ru There are three primary prostaglandins in this series:
Prostaglandin E1 (PGE1) contains one double bond and is derived from the ω-6 fatty acid dihomo-γ-linolenic acid (DGLA). drugbank.com
Prostaglandin E2 (PGE2) has two double bonds and is synthesized from the ω-6 fatty acid arachidonic acid (AA). wikipedia.orgdrugbank.com
Prostaglandin E3 (PGE3) possesses three double bonds and is derived from the ω-3 fatty acid eicosapentaenoic acid (EPA). drugbank.comwikipedia.org
| Prostaglandin | Abbreviation | Precursor Fatty Acid | Fatty Acid Family | Number of Double Bonds |
|---|---|---|---|---|
| Prostaglandin E1 | PGE1 | Dihomo-γ-linolenic acid (DGLA) | ω-6 | 1 |
| Prostaglandin E2 | PGE2 | Arachidonic acid (AA) | ω-6 | 2 |
| This compound | PGE3 | Eicosapentaenoic acid (EPA) | ω-3 | 3 |
Significance of Polyunsaturated Fatty Acid Metabolism in Biological Signaling
Polyunsaturated fatty acids (PUFAs) are fundamental components of cell membranes, where they influence fluidity and structure. mdpi.com Beyond their structural role, they are crucial precursors for a vast array of potent lipid signaling molecules, including eicosanoids. frontiersin.orgnih.gov The human body cannot synthesize the two primary families of PUFAs, the ω-3 and ω-6 series, so they must be obtained from the diet. mdpi.com
The metabolism of these fatty acids is central to biological signaling, particularly in processes like inflammation. frontiersin.org PUFAs released from the cell membrane become substrates for enzymatic pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. caringsunshine.com A critical aspect of this signaling is the competition between ω-6 and ω-3 fatty acids for these same enzymes. wikipedia.orgcaringsunshine.com
Generally, eicosanoids derived from the ω-6 fatty acid arachidonic acid, such as PGE2, are considered to be more pro-inflammatory. caringsunshine.com In contrast, eicosanoids derived from ω-3 fatty acids like EPA, including PGE3, are typically less inflammatory or can even possess anti-inflammatory and pro-resolving properties. caringsunshine.comub.edu Therefore, the balance of ω-6 and ω-3 PUFAs in the diet and in cell membranes can directly influence the types of signaling molecules produced, thereby modulating cellular responses. mdpi.com
Overview of this compound as an ω-3 Fatty Acid-Derived Eicosanoid
This compound (PGE3) is a naturally occurring eicosanoid formed from the ω-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) metabolic pathway. wikipedia.orgmedchemexpress.com It is a member of the 3-series prostanoids, which are structurally similar to the 2-series prostanoids derived from arachidonic acid but are often less potent in their biological actions. ub.edunih.gov
The synthesis of PGE3 is an important consequence of the dietary intake of ω-3 fatty acids. ub.edu Increased availability of EPA allows it to compete with arachidonic acid for the COX enzymes, leading to the production of PGE3 and a concurrent reduction in the synthesis of the pro-inflammatory PGE2. caringsunshine.comnih.gov This shift in the ratio of PGE2 to PGE3 is believed to be a key mechanism behind the anti-inflammatory effects associated with ω-3 PUFAs. ub.edu
Recent research has highlighted the specific biological activities of PGE3, distinguishing it from its more-studied counterpart, PGE2. Studies have shown that PGE3 can play an anti-inflammatory and anti-tumor role by modulating the behavior of immune cells called macrophages. medchemexpress.comnih.gov
| Research Area | Key Finding Related to this compound | Observed Effect | Reference |
|---|---|---|---|
| Macrophage Polarization | PGE3 inhibits M1 macrophage polarization (pro-inflammatory) and promotes M2a polarization (anti-inflammatory). | Exerts an anti-inflammatory effect. | nih.gov |
| Tumor Growth | In a co-culture system, PGE3 inhibited prostate cancer cell growth by inhibiting the polarization of tumor-associated macrophages (TAMs). | Produces an indirect anti-tumor effect. | nih.gov |
| Cell Proliferation | PGE3 inhibited the proliferation of human lung cancer cells (A549), while having no effect on normal bronchial epithelial cells. | Demonstrates selective anti-proliferative activity. | researchgate.net |
| Inflammation | Generally considered less inflammatory than PGE2. | Contributes to the anti-inflammatory profile of ω-3 fatty acids. | caringsunshine.comub.edu |
| Intestinal Barrier | PGE3 was found to increase paracellular permeability in Caco-2 intestinal cells to a similar extent as PGE2. | Suggests a complex role that may not always be anti-inflammatory in all tissues. | ub.edu |
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMORHDRONZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862416 | |
| Record name | 11,15-Dihydroxy-9-oxoprosta-5,13,17-trien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of Prostaglandin E3
Precursor Fatty Acids and Dietary Influences
The production of PGE3 is directly dependent on the availability of its precursor, the omega-3 fatty acid eicosapentaenoic acid (EPA). wikipedia.orgnih.gov Dietary choices significantly impact the levels of EPA in cell membranes, thereby influencing the potential for PGE3 synthesis.
Eicosapentaenoic Acid (EPA) as the Primary Substrate
Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, is the direct precursor for the synthesis of 3-series prostaglandins (B1171923), including PGE3. nih.govnih.gov EPA is primarily obtained from marine sources such as oily fish. mdpi.com Once consumed, EPA is incorporated into the phospholipid membranes of cells. ub.edu When cells are stimulated, for instance during an inflammatory response, phospholipase A2 enzymes release EPA from the membrane, making it available for enzymatic conversion. nih.govredalyc.org
EPA competes with the omega-6 fatty acid arachidonic acid (AA) for the same metabolic enzymes. researchgate.net AA is the precursor to the 2-series prostaglandins, such as the pro-inflammatory prostaglandin (B15479496) E2 (PGE2). nih.govmedscape.com The relative abundance of EPA and AA in the cell membrane is a critical determinant of the types of eicosanoids produced. researchgate.net
Dietary ω-3 Fatty Acid Supplementation and PGE3 Production
Increasing the dietary intake of omega-3 fatty acids, particularly EPA, can lead to a higher incorporation of EPA into cell membranes. nih.gov This increased availability of the substrate can subsequently lead to an increase in the production of PGE3. nih.gov Studies have shown that dietary supplementation with fish oil, rich in EPA and docosahexaenoic acid (DHA), results in an elevated production of PGE3. nih.govub.edu For instance, a randomized controlled trial demonstrated that higher consumption of polyunsaturated fatty acids led to increased EPA and PGE3 levels in both plasma and red blood cells. nih.gov Similarly, research in animal models has shown that a diet enriched with fish oil led to an increased formation of PGE3 in colonocytes. nih.gov This shift in the precursor pool from the omega-6 AA to the omega-3 EPA is a key mechanism by which diet can modulate the production of different types of prostaglandins.
Enzymatic Conversion Mechanisms
The conversion of EPA to PGE3 is a multi-step process catalyzed by a series of enzymes. The initial and rate-limiting step is mediated by the cyclooxygenase (COX) enzymes. nih.gov
Cyclooxygenase (COX) Isoenzymes in PGE3 Synthesis
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, exists in two main isoforms: COX-1 and COX-2. wikipedia.orgwikipedia.org Both isoforms can metabolize EPA to form the intermediate prostaglandin H3 (PGH3), which is then further converted to PGE3 by prostaglandin E synthase. nih.govnih.gov
| Enzyme | Function in PGE3 Synthesis | Expression |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Catalyzes the conversion of EPA to PGH3 for constitutive PGE3 production. | Constitutively expressed in most tissues for "housekeeping" functions. jpp.krakow.pl |
| Cyclooxygenase-2 (COX-2) | Catalyzes the conversion of EPA to PGH3 for inducible PGE3 synthesis, particularly during inflammation. | Inducible by inflammatory stimuli, cytokines, and growth factors. jpp.krakow.pl |
| Prostaglandin E Synthase (PGES) | Isomerizes PGH3 to PGE3. | Exists in several forms, including microsomal PGE synthase-1 (mPGES-1) and cytosolic PGES. nih.gov |
COX-1 is considered a constitutive enzyme, meaning it is typically present in most cells and is responsible for producing prostaglandins that regulate normal physiological processes, often referred to as "housekeeping" functions. redalyc.orgjpp.krakow.pl While EPA is a substrate for COX-1, it is generally considered a poorer substrate than AA. nih.gov Nevertheless, the constitutive activity of COX-1 can contribute to the basal levels of PGE3 in tissues when EPA is available.
Role of COX-1 in Constitutive PGE3 Production
Prostaglandin E Synthases (PGES) and Isomerization
The conversion of the endoperoxide PGH3 to PGE3 is a critical isomerization reaction managed by a group of terminal enzymes known as Prostaglandin E synthases (PGES). wikipedia.orgnih.gov Three distinct isoforms of PGES have been identified, each with unique characteristics, expression patterns, and functional roles: cytosolic PGES (cPGES), microsomal PGES-1 (mPGES-1), and microsomal PGES-2 (mPGES-2). plos.orgplos.orgfrontiersin.org These enzymes determine the final output of PGE3 and are crucial control points in the eicosanoid cascade.
Cytosolic Prostaglandin E synthase (cPGES), encoded by the PTGES3 gene, is a constitutively expressed enzyme found in the cytoplasm of various cell types. plos.org It is often functionally coupled with the COX-1 enzyme and is associated with the immediate, stimulus-independent production of prostaglandins. plos.orgplos.org The activity of cPGES can be regulated by post-translational modifications, such as phosphorylation by casein kinase II, which can enhance its catalytic efficiency. researchgate.netnih.gov
While cPGES is known to catalyze the conversion of PGH2 to PGE2, specific research detailing its catalytic activity and efficiency with the PGH3 substrate is limited. nih.govresearchgate.net Its role in PGE3 synthesis is inferred from its established function in the broader prostaglandin biosynthetic pathway, but direct quantitative comparisons of its activity towards PGH3 versus PGH2 are not widely reported in the scientific literature. nih.gov
Microsomal Prostaglandin E synthase-1 (mPGES-1) is a perinuclear, membrane-associated enzyme that belongs to the membrane-associated proteins in eicosanoid and glutathione (B108866) metabolism (MAPEG) superfamily. nih.govplos.org Unlike the constitutively expressed cPGES, mPGES-1 is highly inducible. nih.gov Its expression is significantly upregulated by pro-inflammatory stimuli, such as cytokines, and it is functionally coupled with the inducible COX-2 enzyme. nih.govnih.gov This coupling allows for a large, delayed burst of prostaglandin production in response to inflammatory signals. frontiersin.org
Table 1: Comparison of Prostaglandin E Synthase (PGES) Isoforms
| Feature | Cytosolic PGES (cPGES) | Microsomal PGES-1 (mPGES-1) | Microsomal PGES-2 (mPGES-2) |
|---|---|---|---|
| Cellular Location | Cytosol | Perinuclear Membrane | Golgi, Mitochondria |
| Expression | Constitutive | Inducible (by inflammation) | Constitutive |
| Coupled COX | Typically COX-1 | Typically COX-2 | Not strictly defined |
| Cofactor | Glutathione (GSH) required | Glutathione (GSH) required | Activated by reducing agents; GSH not required |
| Activity with PGH3 | Not specifically reported | >3-fold less active than with PGH2 nih.gov | Not specifically quantified |
Microsomal PGES-2 (mPGES-2) Activity
Microsomal Prostaglandin E synthase-2 (mPGES-2), encoded by the PTGES2 gene, is another membrane-associated enzyme involved in prostaglandin synthesis. wikipedia.org It is targeted to the Golgi apparatus and mitochondria and is typically expressed constitutively. frontiersin.orgwikipedia.org A key distinguishing feature of mPGES-2 is that its catalytic activity does not depend on glutathione, a requirement for both cPGES and mPGES-1. caymanchem.com Instead, it can be activated by a variety of reducing agents. caymanchem.com
Downstream Metabolic Fate of Prostaglandin E3
Once synthesized, prostaglandins like PGE3 are potent, short-lived signaling molecules that typically act locally as autocrine or paracrine mediators. hmdb.cawikipedia.org Their biological effects are terminated by rapid metabolic inactivation through specific enzymatic pathways. nih.gov
The principal pathway for the catabolism of 2-series prostaglandins, such as PGE2, involves an initial, rate-limiting oxidation step. plos.orgmdc-berlin.de This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which converts the active prostaglandin into its biologically less active 15-keto metabolite. nih.govmdc-berlin.de
While this pathway is well-established for PGE2, it has not been definitively reported whether 15-PGDH is also the primary enzyme responsible for the degradation of PGE3. nih.gov It is hypothesized that PGE3 undergoes a similar enzymatic degradation, but direct experimental confirmation and characterization of this specific reaction are currently lacking in the literature.
Following the initial oxidation of PGE2 by 15-PGDH to 15-keto-PGE2, this metabolite can be further processed. mdc-berlin.de The enzyme prostaglandin reductase can catalyze the reduction of a double bond in the carbon chain to form 13,14-dihydro-15-keto-PGE2, which is a major urinary metabolite used to quantify PGE2 production. mdc-berlin.de
By analogy, it is plausible that PGE3 is metabolized sequentially to 15-keto-PGE3 and then to 13,14-dihydro-15-keto-PGE3. In addition to this primary degradation pathway, other metabolites may be formed. For instance, 17-trans-Prostaglandin E3 is a theoretical isomer of PGE3 that could potentially be formed from the COX metabolism of dietary trans-fatty acids, although its biological activity has not been reported. caymanchem.com
Enzymatic Degradation Pathways
Regulation of this compound Biosynthesis
The synthesis of PGE3 is not a continuous process but rather a highly regulated cascade. The control mechanisms ensure that this potent lipid mediator is produced at the right time and in the appropriate amounts.
Transcriptional Regulation of COX and PGES Enzymes
The production of PGE3 is critically dependent on the expression of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes. The genes encoding these enzymes are subject to complex transcriptional regulation.
The expression of the two main COX isoforms, COX-1 and COX-2, is differentially regulated. ipinnovative.com COX-1 is considered a constitutive enzyme, meaning it is typically expressed at a constant level in most tissues to produce prostaglandins for routine physiological functions. ipinnovative.com In contrast, the COX-2 gene is an "immediate-early" gene, meaning its expression is rapidly and significantly increased in response to various stimuli such as inflammatory signals, growth factors, and cytokines. ipinnovative.comresearchgate.net This inducibility makes COX-2 a key player in inflammatory processes. ipinnovative.com A number of transcription factors are known to activate COX-2 expression, including NF-κB, AP-1, and CREB, which are themselves activated by inflammatory stimuli. ontosight.ainih.gov
Similarly, the expression of prostaglandin E synthases (PGES) is also under strict transcriptional control. ontosight.ai Microsomal prostaglandin E synthase-1 (mPGES-1) is often co-regulated with COX-2, particularly during inflammatory responses. nih.govaai.org Transcription factors such as early growth response gene 1 (Egr-1) and hypoxia-inducible factor 1-alpha (HIF-1α) have been shown to regulate the transcription of the mPGES-1 gene. plos.org This coordinated upregulation of COX-2 and mPGES-1 ensures an efficient conversion of the fatty acid substrate first to prostaglandin H (PGH) and then specifically to prostaglandin E (PGE). nih.gov
The transcriptional regulation of these enzymes is a crucial control point, dictating the capacity of a cell to produce PGE3 when its precursor, EPA, is available.
Post-Translational Modification of Biosynthetic Enzymes
Following their synthesis, the activity of COX and PGES enzymes can be further modulated by post-translational modifications (PTMs). nih.govbohrium.com These chemical alterations can affect the enzyme's catalytic activity, stability, and interactions with other proteins. bohrium.com
For COX enzymes, several PTMs have been identified, including:
Glycosylation: N-linked glycosylation is necessary for the proper folding, stability, and enzymatic activity of both COX-1 and COX-2. nih.govuniprot.orgnih.gov
Phosphorylation: The phosphorylation of COX-2 can modulate its activity and has been implicated in various cellular processes. bohrium.com
S-nitrosylation: The addition of a nitric oxide group to COX-2 has been shown to increase its catalytic activity. nih.gov
Ubiquitination: This modification can target COX-2 for degradation, thereby controlling its cellular levels. bohrium.com
Prostaglandin E synthases are also subject to post-translational regulation. For instance, microsomal prostaglandin E synthase-2 (mPGES-2) is synthesized as a larger protein associated with the Golgi membrane, and proteolytic cleavage of its N-terminal domain is required to release the mature, active enzyme into the cytosol. uniprot.org Other modifications, such as phosphorylation and ubiquitination, also play a role in regulating PGES activity and stability. ontosight.aiontosight.ai These modifications add another layer of control, allowing for rapid adjustments in PGE3 production in response to cellular signals.
Substrate Availability and Competitive Metabolism with Arachidonic Acid
The final, and perhaps most direct, level of regulation for PGE3 biosynthesis is the availability of its specific substrate, eicosapentaenoic acid (EPA), and the competition this substrate faces from arachidonic acid (AA). researchgate.netnih.gov Both EPA and AA are omega-3 and omega-6 polyunsaturated fatty acids, respectively, and they serve as substrates for the same COX enzymes. oup.complos.org
The enzymes in the prostaglandin synthesis pathway, particularly COX-1 and COX-2, can metabolize both EPA and AA. When EPA is acted upon by COX enzymes, it is converted to prostaglandin H3 (PGH3), which is then isomerized by PGES to form PGE3. nih.gov Conversely, when AA is the substrate, the products are the 2-series prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2). oup.com
A critical aspect of this regulation is the competitive nature of this metabolism. researchgate.net The relative amounts of EPA and AA within the cell's membrane phospholipids (B1166683) dictate the predominant type of prostaglandin produced. oup.com An increased dietary intake of EPA can lead to its enrichment in cell membranes, effectively displacing AA. oup.comoregonstate.edu When inflammatory stimuli then trigger the release of these fatty acids, a higher proportion of EPA is available for the COX enzymes.
While both fatty acids can be utilized, COX enzymes generally exhibit a preference for AA. However, by increasing the cellular concentration of EPA, the likelihood of it being used as a substrate increases, leading to the synthesis of PGE3. researchgate.netoregonstate.edu This competition for the same metabolic enzymes is a key factor in determining the balance between the production of 3-series and 2-series prostaglandins. nih.gov It has been noted that PGE3 is often a less potent inflammatory mediator compared to PGE2. oregonstate.edu
Interactive Data Table: Enzymes in this compound Biosynthesis and their Regulation
| Enzyme | Gene | Key Transcriptional Regulators | Post-Translational Modifications |
| Cyclooxygenase-1 (COX-1) | PTGS1 | Constitutively expressed | Glycosylation |
| Cyclooxygenase-2 (COX-2) | PTGS2 | NF-κB, AP-1, CREB, Egr-1, HIF-1α | Glycosylation, Phosphorylation, S-nitrosylation, Ubiquitination |
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | PTGES | Egr-1, HIF-1α | Phosphorylation, Ubiquitination |
| Microsomal Prostaglandin E Synthase-2 (mPGES-2) | PTGES2 | Not well established | Proteolytic cleavage |
| Cytosolic Prostaglandin E Synthase (cPGES) | PTGES3 | Not well established |
Receptor Pharmacology and Signal Transduction of Prostaglandin E3
Identification and Characterization of Prostaglandin (B15479496) E Receptors (EP Receptors)
The effects of prostaglandins (B1171923) of the E series are mediated by four distinct G protein-coupled receptor (GPCR) subtypes, designated EP1, EP2, EP3, and EP4. pnas.orgnih.gov These receptors are products of different genes and exhibit unique tissue distribution, ligand binding profiles, and signal transduction mechanisms. nih.govfrontiersin.org The identification and cloning of these four receptor subtypes have been crucial in understanding the diverse and sometimes opposing actions of E-series prostaglandins. nih.govresearchgate.net
All four EP receptors share the characteristic seven-transmembrane domain structure of GPCRs, with an extracellular N-terminus and an intracellular C-terminus. frontiersin.org They are activated by PGE2, and evidence suggests that PGE3 also interacts with this same receptor system, albeit with different affinities and functional consequences. nih.govnih.gov
While PGE2 is the cognate ligand for EP receptors, PGE3 also demonstrates binding to these receptors. nih.govnih.gov However, the affinity and subsequent cellular response can differ significantly.
Studies comparing the binding of PGE2 and PGE3 to the four EP receptor subtypes have revealed important differences. Generally, PGE2 exhibits a higher binding affinity for most EP receptor subtypes compared to PGE3. nih.gov
One study systematically evaluated the binding specificities and found that the relative affinities of 2-series prostaglandins (like PGE2) were significantly greater than those of 3-series prostaglandins (like PGE3) for the EP1, EP2, and EP3 receptors. nih.gov However, the affinity of PGE3 for the EP4 receptor was found to be more comparable to that of PGE2. nih.gov
Table 1: Comparative Binding Data for PGE3
| Receptor Subtype | Finding | Source |
|---|---|---|
| EP1 | Lower affinity for PGE3 compared to PGE2. | nih.gov |
| EP2 | Lower affinity for PGE3 compared to PGE2. | nih.gov |
| EP3 | Lower affinity for PGE3 compared to PGE2. | nih.gov |
| EP4 | PGE3 binds with reduced affinity compared to PGE2, but the difference is less pronounced than with other EP subtypes. | nih.govresearchgate.net |
The functional outcome of PGE3 binding to EP receptors is complex, with evidence suggesting it can act as both a partial agonist and an antagonist, depending on the receptor subtype and the cellular context. nih.govresearchgate.net
A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. mdpi.com An antagonist , on the other hand, blocks the action of an agonist.
EP4 Receptor: In human colorectal cancer (CRC) cells, PGE3 has been shown to act as a partial agonist at the EP4 receptor. researchgate.net While it can induce cyclic AMP (cAMP) production, a key signaling molecule for EP4, the levels are lower than those stimulated by PGE2. nih.gov Furthermore, in the presence of PGE2, PGE3 can act as an antagonist at the EP4 receptor, inhibiting the full agonistic effect of PGE2 on cAMP production. nih.gov Studies in the context of cancer have suggested that PGE1 and PGE3 function as partial agonists of T-cell factor (TCF)/β-catenin activity, a downstream pathway of EP4 signaling, while PGE2 acts as a full agonist. researchgate.net
EP3 Receptor: There is evidence to suggest that PGE3 can act as an antagonist at the EP3 receptor. This antagonistic action is thought to contribute to the inhibitory effects of PGE3 on platelet function. nih.gov
General EP Receptors: Some research indicates that PGE3 may act as a partial agonist across the EP receptor family. nih.gov For instance, in RAW 264.7 macrophage-like cells, both PGE2 and PGE3 induced cAMP, but the accumulation in response to PGE3 was about half that of PGE2, suggesting partial agonism. nih.gov
The four prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) are all members of the G protein-coupled receptor (GPCR) superfamily. pnas.orgnih.govgenecards.orgwikipedia.orgmdpi.com GPCRs are integral membrane proteins that transmit signals from a variety of extracellular stimuli to the interior of the cell. mdpi.com This signaling is mediated through their interaction with heterotrimeric G proteins, which consist of α, β, and γ subunits. mdpi.com Upon receptor activation by a ligand like PGE3, the GPCR undergoes a conformational change, which in turn activates the associated G protein. mdpi.com
Subtype Specificity for Prostaglandin E3
Comparative Binding Affinities of PGE3 to EP1, EP2, EP3, and EP4 Receptors
Intracellular Signaling Cascades Activated by this compound
The binding of PGE3 to its specific EP receptor subtype initiates a cascade of intracellular events that ultimately determine the cellular response. genecards.orgresearchgate.net These signaling pathways are dictated by the specific G protein to which the receptor is coupled.
Each EP receptor subtype preferentially couples to a specific class of G protein α subunit, leading to the activation of distinct downstream effector enzymes and the generation of different second messengers. nih.govresearchgate.net
EP1 Receptor: The EP1 receptor primarily couples to Gαq proteins. pnas.orgplos.org Activation of this pathway leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. pnas.orgresearchgate.net
EP2 Receptor: The EP2 receptor is coupled to Gαs proteins. pnas.org Upon activation, Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). researchgate.net The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). nih.gov
EP3 Receptor: The EP3 receptor is unique in that it has multiple splice isoforms that can couple to different G proteins, leading to more complex signaling. nih.govwikipedia.org It primarily couples to Gαi proteins, which inhibit adenylyl cyclase, thereby decreasing intracellular cAMP levels. pnas.orgwikipedia.org However, some EP3 isoforms can also couple to Gαs or Gα12/13. researchgate.netwikipedia.org
EP4 Receptor: Similar to the EP2 receptor, the EP4 receptor couples to Gαs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP. pnas.orgnih.gov There is also evidence that the EP4 receptor can activate the phosphatidylinositol 3-kinase (PI3K) pathway. researchgate.net
The specific signaling cascade initiated by PGE3 at each receptor subtype will depend on its binding affinity and its nature as a full agonist, partial agonist, or antagonist at that particular receptor.
Table 2: G-protein Coupling and Effector Systems of EP Receptors
| Receptor Subtype | Primary G-protein Coupled | Primary Effector Enzyme | Key Second Messenger(s) | Source |
|---|---|---|---|---|
| EP1 | Gαq | Phospholipase C (PLC) | Inositol trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ | pnas.orgresearchgate.net |
| EP2 | Gαs | Adenylyl Cyclase | Cyclic AMP (cAMP) | pnas.orgresearchgate.net |
| EP3 | Gαi (primarily) | Adenylyl Cyclase (inhibition) | Decreased cAMP | pnas.orgwikipedia.org |
| EP4 | Gαs | Adenylyl Cyclase | Cyclic AMP (cAMP) | pnas.orgresearchgate.net |
Gq-mediated Phospholipase C Activation and Intracellular Calcium Mobilization
Downstream Kinase Activation Pathways
The primary signals generated by G protein activation—changes in cAMP, Ca2+, and Rho activity—trigger further downstream signaling cascades, often involving the activation of various protein kinases. These kinases phosphorylate target proteins, leading to the ultimate cellular response.
The activation of Gs-coupled EP2 and EP4 receptors by PGE3 results in elevated intracellular cAMP levels, which is a principal activator of Protein Kinase A (PKA). mdpi.comsemanticscholar.org PKA is a serine/threonine kinase that, in its inactive state, exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. researchgate.net These active subunits can then phosphorylate a multitude of substrate proteins in both the cytoplasm and the nucleus, including transcription factors like the cAMP-responsive element-binding protein (CREB). researchgate.netjst.go.jp Research has specifically demonstrated that PGE3 can regulate macrophage polarization through the upregulation of the PKA pathway. nih.gov This pathway is crucial for mediating the anti-inflammatory effects of PGE3. nih.gov
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, can be activated by a wide range of stimuli, including signals originating from GPCRs. wikipedia.orgfrontiersin.org The activation of this pathway typically involves a cascade of kinases: Ras activates Raf, which in turn activates MEK (MAPK/ERK kinase), and MEK then phosphorylates and activates ERK1 and ERK2. wikipedia.org Activated ERK can translocate to the nucleus to phosphorylate and regulate transcription factors, influencing cellular processes such as proliferation, differentiation, and survival. frontiersin.orgresearchgate.net Signaling through prostaglandin receptors can modulate ERK1/2 activity. For example, PGE2 acting via the Gi-coupled EP3 receptor has been shown to activate the Ras/Raf/MAPK pathway. semanticscholar.org In other contexts, such as in dendritic cells, PGE2 has been found to cause a selective attenuation of the ERK pathway. nih.gov The specific effect of PGE3 on the ERK1/2 pathway is context-dependent, varying with the cell type and the specific EP receptors expressed.
Table 2: Summary of Downstream Kinase Pathways for this compound
| Upstream Signal | Kinase Pathway | Key Downstream Events |
|---|---|---|
| Gs → ↑ cAMP | Protein Kinase A (PKA) | Phosphorylation of cellular proteins, Activation of CREB, Modulation of gene expression |
| Gi/Gq/G12/13 Activation | Extracellular Signal-Regulated Kinase (ERK1/2) | Activation of transcription factors (e.g., ELK1), Regulation of cell proliferation, differentiation, and survival |
PI3K/Akt Pathway Modulation
This compound (PGE3), a metabolite of the omega-3 polyunsaturated fatty acid (n-3 PUFA) eicosapentaenoic acid (EPA), has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. researchgate.netwaocp.orgmdpi.com This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mums.ac.ir Aberrant activation of the PI3K/Akt pathway is a hallmark of various diseases, including cancer. researchgate.netmdpi.com
Research indicates that n-3 PUFAs and their derivatives, including PGE3, generally exert an inhibitory effect on the PI3K/Akt pathway. researchgate.netmums.ac.ir Studies using EPA and docosahexaenoic acid (DHA), another n-3 PUFA, have demonstrated a decrease in the activation of the PI3K/Akt proliferative signaling cascade. mdpi.com For instance, treatment of MDA-MB-231 breast cancer cells with a mixture of EPA and DHA resulted in a significant decrease in the levels of phosphorylated Akt (pAkt), the active form of the kinase. mdpi.com In MCF-7 breast cancer cells, both EPA and DHA were found to reduce the ratio of pAkt to total Akt, indicating a suppression of pathway activation. mdpi.com This effect is partly attributed to the ability of n-3 PUFAs to alter the localization of key signaling molecules; DHA has been reported to shift the location of phospho-AKT and the upstream messenger PIP3 from the cell membrane to the cytosol, thereby inhibiting the pathway and promoting apoptosis. mums.ac.ir
The anti-inflammatory and potential anti-cancer properties of PGE3 are linked to this downregulation of PI3K signaling. researchgate.net By decreasing PI3K activity, PGE3 can counteract the pro-proliferative and pro-survival signals that are often dysregulated in pathological conditions. researchgate.netmums.ac.ir The negative regulation of this pathway is largely mediated by the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3, the product of PI3K, thus acting as a brake on Akt activation. researchgate.netaginganddisease.org The modulation of PI3K/Akt signaling by n-3 PUFAs represents a key mechanism underlying their cellular effects. mums.ac.ir
Table 1: Research Findings on PI3K/Akt Pathway Modulation by n-3 PUFAs and Their Derivatives This table is interactive. You can sort and filter the data.
| Cell Line | Treatment | Observed Effect on PI3K/Akt Pathway | Reference |
|---|---|---|---|
| MDA-MB-231 Breast Cancer Cells | EPA and DHA mixture | 47% decrease in phosphorylated Akt (pAkt). | mdpi.com |
| MCF-7 Breast Cancer Cells | EPA and DHA | Decrease in the ratio of pAkt to total Akt. | mdpi.com |
| Prostate Cancer Cells | Docosahexaenoic acid (DHA) | Changed the cellular location of phospho-AKT and PIP3 from the membrane to the cytosol, inhibiting the pathway. | mums.ac.ir |
p38 MAPK Signaling
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to environmental stressors and inflammatory cytokines. mdpi.comcellsignal.com The canonical activation of p38 involves a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK), specifically MKK3 or MKK6, which in turn phosphorylates and activates p38 MAPK. mdpi.comresearchgate.net Once activated, p38 MAPK translocates from the cytoplasm to the nucleus, where it phosphorylates various transcription factors and other proteins, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation. cellsignal.commeddiscoveries.org
The p38 MAPK pathway is strongly implicated in regulating the biosynthesis of pro-inflammatory mediators. mdpi.com For example, other prostaglandins, such as PGE2, have been shown to stimulate p38α activation in endothelial cells via G-protein coupled receptors (GPCRs). nih.gov This activation contributes to inflammatory responses. nih.gov
Direct studies detailing the specific effects of this compound on the p38 MAPK pathway are limited. However, interactions can be inferred from its effects on other pathways. It has been observed that PI3K can negatively regulate the activation of the p38 pathway. researchgate.net Given that PGE3 and its precursor EPA tend to inhibit the PI3K/Akt pathway, it is plausible that PGE3 could indirectly lead to an increase in p38 MAPK activation. researchgate.netresearchgate.net This potential mechanism highlights the complexity of signaling networks and requires further investigation to be confirmed. The regulation of p38 MAPK can also occur through dephosphorylation by various protein phosphatases, which terminates the signal. researchgate.net
Cellular and Molecular Mechanisms of Prostaglandin E3 Action
Gene Expression Regulation
The influence of Prostaglandin (B15479496) E3 on gene expression is a critical aspect of its biological activity, particularly in the context of inflammation and cell proliferation. PGE3 can modulate the activity of key transcription factors and alter the expression profiles of various genes, thereby steering cellular functions.
Direct research specifically detailing the modulation of CREB (cAMP response element-binding protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) by Prostaglandin E3 is limited. However, inferences can be drawn from its known signaling pathways and comparisons with the well-studied PGE2.
PGE3 is known to signal through EP2 and EP4 receptors, which are coupled to Gs proteins that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov This elevation in cAMP is a primary mechanism for the activation of Protein Kinase A (PKA). nih.gov PKA, in turn, is a known activator of the transcription factor CREB through phosphorylation at Serine 133. nih.gov Studies on PGE2 have demonstrated its ability to promote M2 macrophage polarization through a cAMP/PKA/CREB-dependent pathway. researchgate.net Given that PGE3 also promotes M2a polarization via a PKA-dependent mechanism, it is plausible that CREB is a downstream effector of PGE3 signaling in this context, although direct phosphorylation of CREB by PGE3-activated pathways has not been explicitly demonstrated in all cell types. nih.govresearchgate.net
The regulation of NF-κB by PGE3 appears to be highly context-dependent and is not fully elucidated. In Caco-2 intestinal epithelial cells, treatment with PGE3 did not result in the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, suggesting that PGE3 does not activate the canonical NF-κB pathway in this cell line. In contrast, some studies on PGE2 have shown that it can enhance the transcriptional activity of the p65 subunit of NF-κB, indicating a potential for pro-inflammatory signaling. nih.gov The differential effects likely arise from the specific EP receptor subtypes expressed, the cellular environment, and the particular signaling complexes that are formed.
Comprehensive, high-throughput differential gene expression profiling studies (e.g., microarray or RNA-Seq) specifically in response to this compound are not widely available in the public domain. However, targeted studies have identified several genes that are differentially regulated by PGE3.
In the context of macrophage polarization, PGE3 has been shown to suppress the expression of M1 macrophage markers while inducing the expression of M2a markers. nih.gov This indicates a shift in the genetic programming of macrophages towards an anti-inflammatory and tissue-remodeling phenotype. Furthermore, in certain cancer cell models, PGE3 has been observed to inhibit the expression of the proto-oncogenes HER3 and cMYC, which could contribute to its anti-proliferative effects. nih.gov A study analyzing gene expression in human islets of Langerhans found correlations between the expression of the PTGER3 gene (encoding the EP3 receptor) and genes involved in both PGE2 production and beta-cell function, though this was not a direct analysis of PGE3 treatment. biorxiv.orgbiorxiv.org
Table 1: Examples of Genes with Altered Expression in Response to this compound
| Gene/Gene Set | Cellular Context | Effect of PGE3 | Implied Functional Consequence |
| M1 Macrophage Markers | Macrophages | Downregulation | Anti-inflammatory response |
| M2a Macrophage Markers | Macrophages | Upregulation | Promotion of tissue repair |
| HER3 | Cancer Cells | Inhibition | Anti-proliferative effect |
| cMYC | Cancer Cells | Inhibition | Anti-proliferative effect |
Modulation of Transcription Factor Activity (e.g., CREB, NF-κB)
Protein Modulation and Post-Translational Effects
This compound signaling cascades culminate in the modulation of various proteins, primarily through post-translational modifications such as phosphorylation. These modifications alter protein activity, localization, and interactions, thereby executing the cellular response to PGE3.
Phosphorylation is a key mechanism in PGE3-mediated signal transduction. Depending on the cell type and the EP receptor engaged, PGE3 can trigger distinct phosphorylation events.
One of the well-documented effects of PGE3 is the suppression of Akt (also known as Protein Kinase B) phosphorylation. nih.gov This is significant as the PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. By inhibiting Akt phosphorylation, PGE3 can exert anti-proliferative effects in cancer cells. nih.gov
Conversely, in human platelets, PGE3 has been shown to increase the phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). nih.gov VASP phosphorylation is a downstream consequence of increased cAMP levels and PKA activation, and it is associated with the inhibition of platelet aggregation. nih.gov This effect is primarily mediated through the Gs-coupled EP4 receptor. nih.gov The dual nature of PGE3 signaling is highlighted by its interaction with the Gi-coupled EP3 receptor, which can lead to a decrease in cAMP and thus has opposing effects on VASP phosphorylation. nih.gov
Studies on macrophage polarization have also identified that PGE3 regulates the expression and activation of Protein Kinase A (PKA), a central kinase that phosphorylates a multitude of downstream targets. nih.gov
Table 2: Documented Protein Phosphorylation Events Modulated by this compound
| Protein | Site of Phosphorylation | Cellular Context | Effect of PGE3 | Downstream Pathway |
| Akt (Protein Kinase B) | Not specified | Cancer Cells | Suppression of phosphorylation | PI3K/Akt Pathway |
| VASP | Not specified | Platelets | Increase in phosphorylation | cAMP/PKA Pathway |
| Protein Kinase A (PKA) | Not specified | Macrophages | Regulation of activation | cAMP Pathway |
The initiation of this compound signaling is fundamentally dependent on protein-protein interactions, specifically the binding of PGE3 to its cognate EP receptors. These receptors are G-protein-coupled receptors (GPCRs), and upon ligand binding, they interact with and activate heterotrimeric G proteins. nih.govnih.gov
The EP2 and EP4 receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase. nih.gov The EP3 receptor, which exists in multiple splice variants, can couple to Gi proteins, which inhibit adenylyl cyclase, or to other G proteins like Gq or G12/13, initiating different signaling cascades. nih.gov The functional interaction between the EP3 receptor and various G proteins has been characterized, revealing complex regulatory mechanisms. nih.gov
Beyond the initial receptor-G protein coupling, further protein-protein interactions are crucial for propagating the signal. For instance, activated PKA consists of catalytic subunits that dissociate to phosphorylate substrate proteins. While it is known that PGE3 signaling involves these classical pathways, specific studies identifying novel protein-protein interactions that occur downstream of PGE3 activation using techniques like co-immunoprecipitation or yeast two-hybrid screens are not extensively documented in publicly available research.
Phosphorylation Events
Cellular Processes Influenced by this compound
The molecular mechanisms initiated by this compound translate into a variety of effects on cellular processes, which are often antagonistic to the pro-inflammatory and pro-tumorigenic actions of PGE2.
Key cellular processes influenced by PGE3 include:
Inflammation: PGE3 plays a significant anti-inflammatory role by modulating macrophage polarization. It inhibits the differentiation of pro-inflammatory M1 macrophages and promotes the polarization of anti-inflammatory M2a macrophages. nih.gov This shift is critical in resolving inflammation and initiating tissue repair.
Cancer Progression: In various cancer cell lines, PGE3 has demonstrated anti-proliferative activity. nih.gov This is achieved, in part, by downregulating the PI3K/Akt signaling pathway and inhibiting the expression of key growth-promoting genes. nih.gov Furthermore, PGE3 has been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. nih.gov
Hemostasis: In the bloodstream, PGE3 affects platelet function. By elevating cAMP levels and promoting VASP phosphorylation, PGE3 inhibits platelet aggregation, which may contribute to the cardiovascular benefits associated with omega-3 fatty acid consumption. nih.gov
Table 3: Summary of Cellular Processes Modulated by this compound
| Cellular Process | Effect of PGE3 | Key Molecular Mediators | Cell Types Studied |
| Macrophage Polarization | Inhibits M1, Promotes M2a | EP Receptors, PKA | Macrophages |
| Cell Proliferation | Inhibition | Akt, HER3, cMYC | Cancer Cells (Lung, Pancreatic) |
| Angiogenesis | Inhibition | Angiopoietin-2 | Endothelial Cells |
| Platelet Aggregation | Inhibition | EP4 Receptor, cAMP, VASP | Platelets |
Macrophage Polarization and Function
PGE3 has demonstrated a notable capacity to modulate macrophage polarization, a critical process in which macrophages adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). nih.govnih.gov By influencing this balance, PGE3 exerts significant anti-inflammatory effects. researchgate.netmedchemexpress.com
PGE3 actively suppresses the polarization of macrophages towards the M1 phenotype. medchemexpress.comclinisciences.com This inhibition has been observed in macrophages stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.govnih.govresearchgate.net The mechanism involves the downregulation of key M1-associated markers. frontiersin.orgfrontiersin.org In mouse models of acute inflammation, PGE3 administration significantly reduced the population of M1-like peritoneal macrophages. nih.govmedchemexpress.com Research using THP-1 human monocytic cells treated with PGE3 showed a dose-dependent inhibition of M1 marker expression. researchgate.netclinisciences.com
Table 1: M1 Macrophage Markers Inhibited by this compound
| Marker Category | Specific Marker | Research Finding | Citation |
|---|---|---|---|
| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | Expression decreased | frontiersin.orgfrontiersin.org |
| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Expression and secretion decreased | frontiersin.orgfrontiersin.org |
| Interleukin-6 (IL-6) | Expression decreased | frontiersin.orgfrontiersin.org | |
| Chemokines | CXCL3 | Expression decreased | frontiersin.orgfrontiersin.org |
| CXCL9 | Expression decreased | frontiersin.orgfrontiersin.org |
| Receptors | C-C Chemokine Receptor 7 (CCR7) | Expression decreased | frontiersin.orgfrontiersin.org |
Table 2: M2a Macrophage Markers Promoted by this compound
| Marker Category | Specific Marker | Research Finding | Citation |
|---|---|---|---|
| Scavenger Receptors | CD204 (Macrophage Scavenger Receptor 1) | Expression increased | frontiersin.orgfrontiersin.org |
| CD163 (Hemoglobin Scavenger Receptor) | Expression increased | frontiersin.orgfrontiersin.org | |
| CD206 (Mannose Receptor C-Type 1) | Expression increased | frontiersin.orgfrontiersin.org | |
| Cytokines/Growth Factors | Transforming Growth Factor-beta (TGF-β) | Expression increased | frontiersin.orgfrontiersin.org |
| Interleukin-10 (IL-10) | Expression increased | frontiersin.orgfrontiersin.org |
| Chemokines | C-C Motif Chemokine Ligand 17 (CCL17) | Expression increased | frontiersin.orgfrontiersin.org |
In the tumor microenvironment, PGE3 demonstrates a distinct modulatory role on tumor-associated macrophages (TAMs), which are often characterized as an M2-like phenotype (also known as M2d) that can promote tumor progression. nih.govmdpi.com Unlike its effect on M2a macrophages, PGE3 inhibits the polarization of TAMs. nih.govnih.gov This inhibitory action on TAMs contributes to an indirect anti-tumor effect. nih.govresearchgate.net In co-culture systems of macrophages and prostate cancer cells, PGE3 was found to significantly inhibit cancer cell growth by suppressing TAM polarization. nih.govnih.govresearchgate.net Furthermore, in vivo studies using a nude mouse model of prostate cancer showed that PGE3 treatment reduced the weight of transplanted tumors and decreased the expression of TAM markers CD68 and CD206 within the tumor tissue. medchemexpress.comclinisciences.com This effect is also linked to the regulation of the protein kinase A (PKA) pathway. nih.govnih.govresearchgate.net
Promotion of M2 Anti-inflammatory Macrophage Polarization
Immune Cell Modulation (beyond macrophages)
The immunomodulatory effects of prostaglandins (B1171923) from the E-series extend beyond macrophages to other critical immune cell populations. nih.govbinasss.sa.cr PGE3 is known to share receptors with PGE2, a well-documented regulator of T-lymphocyte activity. nih.gov
PGE3 has been shown to modulate T-cell activity. In a study using human peripheral blood mononuclear cells (PBMCs) stimulated with concanavalin (B7782731) A, PGE3 was observed to inhibit T-cell proliferation to a certain degree. nih.gov This effect was in contrast to PGE1 and PGE2, which moderately stimulated proliferation under the same conditions. nih.gov
Regarding cytokine production, PGE3's effects were largely similar to other PGE subtypes. nih.gov It inhibited the production of the pro-inflammatory cytokines TNF-α and IFN-γ in stimulated T-cells. nih.gov The production of IL-10 was also inhibited, though to a lesser extent, while IL-2 levels remained unaffected. nih.gov In LPS-stimulated PBMCs, which include monocytes and lymphocytes, all PGE subtypes, including PGE3, inhibited TNF-α and increased the production of the anti-inflammatory cytokine IL-10, while having no impact on IL-6. nih.gov These findings suggest that the influence of different PUFAs on immune function, with respect to cytokine production, may not be caused simply by a shift in the subtype of prostaglandin E that is produced. nih.gov
Table 3: Effects of this compound on Cytokine Production in Human PBMCs
| Stimulant | Cytokine | Effect of PGE3 | Citation |
|---|---|---|---|
| Concanavalin A | TNF-α | Inhibited | nih.gov |
| IFN-γ | Inhibited | nih.gov | |
| IL-10 | Inhibited (to a lesser extent) | nih.gov | |
| IL-2 | Unaffected | nih.gov | |
| Lipopolysaccharide (LPS) | TNF-α | Inhibited | nih.gov |
| IL-10 | Increased | nih.gov |
Direct research on the specific effects of this compound on dendritic cell (DC) function is limited. However, extensive research on the closely related PGE2 provides a framework for potential mechanisms, as PGE3 is understood to act on the same family of EP receptors. nih.gov PGE2 is a critical factor in DC biology, influencing their migration, maturation, and ability to initiate immune responses. frontiersin.org For instance, PGE2 signaling through EP2 and EP4 receptors is known to inhibit DC differentiation and function, which can suppress anti-tumor immunity. emory.edu Conversely, PGE2-EP3 signaling can restrict DC functions, which helps to fine-tune and prevent excessive skin inflammation. plos.org Given that PGE3 acts on these same receptors, it may exert similar, though not necessarily identical, modulatory effects on dendritic cell function, but further dedicated research is required to elucidate its specific role.
NK Cell Activity
The direct impact of this compound (PGE3) on the activity of Natural Killer (NK) cells is an area with limited specific research. However, insights can be drawn from studies on its precursor, eicosapentaenoic acid (EPA), and by contrasting its effects with the well-documented actions of prostaglandin E2 (PGE2).
PGE2 is known to be a potent suppressor of NK cell function, contributing to immune escape in the tumor microenvironment. It ca frontiersin.orgbinasss.sa.crresearchgate.netn inhibit NK cell cytotoxicity, proliferation, and cytokine secretion, often acting through the EP2 and EP4 receptors to increase intracellular cAMP levels.
Res binasss.sa.crnih.govearch on EPA, the direct precursor of PGE3, has shown varied effects on NK cell activity. Some studies suggest that dietary supplementation with fish oil, rich in EPA, can diminish NK cell activity. Speci scielo.brfically, a study on healthy subjects aged over 55 found that a moderate amount of EPA decreased NK cell activity. In vi nih.govtro studies have also reported that the direct addition of an EPA emulsion can significantly suppress NK cell activity. Conve scielo.brrsely, other research indicates that EPA supplementation in healthy young men has little to no effect on NK cell numbers or function. This nih.govsuggests that the impact of EPA, and by extension its metabolites like PGE3, on NK cells may be context-dependent, potentially influenced by factors such as age and the specific immune environment.
Given that PGE3 often exhibits weaker or even opposing effects to PGE2 in other biological contexts, it is plausible that it does not share the same potent immunosuppressive profile concerning NK cells. Howev nih.govpnas.orger, without direct studies on PGE3, its precise role in modulating NK cell activity remains speculative and represents a critical area for future investigation.
Angiogenesis Modulation
Research has shown that PGE3 can suppress the formation of new blood vessels, a critical process for tumor growth and metastasis. In st frontiersin.orgudies using human umbilical vein endothelial cells (HUVECs), PGE3 was found to suppress the induction of angiopoietin-2, a key regulator of vascular development, leading to the inhibition of angiogenesis. Furth nih.govermore, PGE3 exhibited a dose-dependent inhibition of tubular formation by HUVEC cells, a key step in the angiogenic process.
In aacrjournals.orgthe context of gastric cancer, PGE3 has been shown to significantly inhibit angiogenesis. This frontiersin.orgresearchgate.netis linked to the broader signaling pathway where its precursor, omega-3 PUFA, inhibits the metastatic potential of gastric cancer cells, in part through the actions of PGE3. PGE3 frontiersin.orgnih.govhas also been implicated in modulating COX-2-mediated angiogenesis in brain-metastatic melanoma.
Add nih.govitionally, some evidence suggests that PGE3 may play a role in regulating the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, although the mechanisms are still being elucidated. The a nih.govplos.orgbility of PGE3 to inhibit key angiogenic factors and processes underscores its potential as an anti-tumorigenic agent.
Table 2: Research Findings on the Effects of this compound on Angiogenesis Modulation
| Cell/Animal Model | Research Finding | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppressed the induction of angiopoietin-2, leading to inhibition of angiogenesis. | |
| H nih.govuman Umbilical Vein Endothelial Cells (HUVECs) | Exhibited dose-dependent inhibition of tubular formation. | |
| G aacrjournals.orgastric Cancer Models | Significantly inhibited angiogenesis. | , |
| frontiersin.orgB researchgate.netrain-Metastatic Melanoma | Modulated COX-2-mediated angiogenesis. | |
| G nih.goveneral | Implicated in the regulation of factors such as VEGF. | , |
Cell Migration and Invasion
This compound has been shown to inhibit cell migration and invasion, key processes in cancer metastasis. These nih.govfrontiersin.org effects are often in direct opposition to the actions of PGE2, which typically promotes cell motility and invasion.
In nih.govgastric cancer cell lines, such as MKN45, PGE3 has been demonstrated to significantly inhibit cell invasion. This frontiersin.orgnih.govinhibitory action is a crucial part of the mechanism by which omega-3 PUFAs, the precursors of PGE3, suppress the metastatic potential of gastric cancer. The s frontiersin.orgnih.govignaling is thought to occur via the COX-1/PGE3 axis, which in turn can downregulate the activity of factors like nuclear factor-κB and COX-2 that are involved in invasion.
Stu frontiersin.orgdies on melanoma have also highlighted the anti-invasive properties of PGE3. It has been shown to modulate COX-2-mediated invasion in brain-metastatic melanoma. Furth nih.govermore, in hepatoma cells pretreated with safflower oil, PGE3 was found to reduce their invasiveness.
The nih.gov effect of PGE3 on cell migration has been observed in endothelial cells as well. A scratch assay using HUVEC cells showed that PGE3 induced a slower migration compared to PGE2, which is relevant to the process of angiogenesis. The a aacrjournals.orgbility of PGE3 to reduce cell migration and invasion across different cell types underscores its potential to interfere with the metastatic cascade.
Table 3: Research Findings on the Effects of this compound on Cell Migration and Invasion
| Cell Line/Model | Research Finding | Reference(s) |
| Gastric Cancer (MKN45) | Significantly inhibited cell invasion. | , |
| nih.govB frontiersin.orgrain-Metastatic Melanoma | Modulated COX-2-mediated invasion. | |
| H nih.govepatoma Cells | Reduced invasiveness in cells pretreated with safflower oil. | |
| H nih.govuman Umbilical Vein Endothelial Cells (HUVECs) | Induced slower cell migration compared to PGE2. |
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Apoptosis and Cell Survival Pathways
This compound has been shown to influence programmed cell death and cell survival, often promoting apoptosis in cancer cells, which contrasts with the anti-apoptotic effects frequently observed with PGE2.
Res nih.govsemanticscholar.orgearch has demonstrated that PGE3 can induce apoptosis in certain cancer cell lines. For i nih.govnstance, PGE3 appears to inhibit the proliferation of mouse melanoma B16 cells by inducing apoptosis. A sim nih.govilar pro-apoptotic effect was observed in human pancreatic cancer BxPC3 cells when they were exposed to PGE3. In hu nih.govman lung cancer A549 cells, the anti-proliferative effect of PGE3 is associated with the induction of cell death.
The nih.gov mechanisms underlying these effects involve the modulation of key survival and death signaling pathways. While the complete picture is still emerging, it is known that the anti-proliferative and pro-apoptotic activities of PGE3 can be mediated through EP receptors. In hu nih.govman pancreatic cancer cells, the anti-proliferative effect leading to cell death was shown to be mediated through both EP2 and EP4 receptors. Howev nih.gover, interestingly, this action does not appear to be dependent on the PKA/cyclic AMP pathway, which is a common downstream signaling route for these receptors.
Fur nih.govthermore, PGE3 has been shown to inhibit the expression of HER3 and cMYC proteins, which could contribute to its antitumor effects by altering cell survival and proliferation signals. In so nih.govme contexts, PGE3 can act as an antagonist to the pro-survival and anti-apoptotic signals initiated by PGE2. For e nih.govsemanticscholar.orgxample, in HT-29 colorectal cancer cells overexpressing the EP4 receptor, PGE3 antagonized the anti-apoptotic activity of PGE2.
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Table 4: Research Findings on the Effects of this compound on Apoptosis and Cell Survival Pathways
| Cell Line/Model | Research Finding | Reference(s) |
| Mouse Melanoma (B16) | Inhibited proliferation by inducing apoptosis. | |
| H nih.govuman Pancreatic Cancer (BxPC-3) | Induced apoptosis, with the effect mediated through EP2 and EP4 receptors. | |
| H nih.govuman Lung Cancer (A549) | Reduced proliferation and induced cell death. | |
| H nih.govT-29 Colorectal Cancer (EP4 overexpressing) | Acted as an antagonist to the anti-apoptotic activity of PGE2. | |
| G semanticscholar.orgeneral | Inhibits expression of HER3 and cMYC proteins. |
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Physiological and Pathophysiological Roles of Prostaglandin E3
Anti-inflammatory and Immunomodulatory Roles
The anti-inflammatory and immunomodulatory functions of PGE3 are a significant area of research. These properties are largely attributed to its origin from omega-3 fatty acids, which are known to have wide-ranging benefits for the immune system. nih.govunm.edu PGE3 exerts its effects by modulating the behavior of immune cells and the production of signaling molecules, thereby helping to control and resolve inflammatory responses. nih.govannalsgastro.gr
Prostaglandin (B15479496) E3 has demonstrated the ability to attenuate both acute and chronic inflammation by influencing macrophage polarization. nih.govresearchgate.net Macrophages are critical immune cells that can adopt different functional phenotypes, broadly classified as M1 (pro-inflammatory) and M2 (anti-inflammatory or pro-resolving). researchgate.net
Research indicates that PGE3 plays a key role in shifting the balance from a pro-inflammatory to an anti-inflammatory state. It has been shown to inhibit the polarization of macrophages towards the M1 phenotype, which is typically induced by signals like lipopolysaccharide (LPS) and interferon-γ and drives acute inflammation. nih.govresearchgate.net Concurrently, PGE3 promotes the polarization towards the anti-inflammatory M2a macrophage subtype. nih.govmedchemexpress.comresearchgate.net
In a preclinical model of acute inflammation induced by LPS in mice, administration of PGE3 led to a significant decrease in pro-inflammatory M1-like macrophages and an increase in anti-inflammatory M2-like macrophages in the peritoneal cavity. nih.govresearchgate.net Furthermore, PGE3 treatment inhibited the secretion of key inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in both the serum and in macrophage cell lysates. nih.govresearchgate.net This demonstrates a direct attenuating effect on the acute inflammatory response in vivo. While M1 macrophages are crucial for initial immune defense, their sustained activity can lead to tissue damage; by promoting a switch to the M2 phenotype, PGE3 helps to mitigate this aggressive response. researchgate.net
| Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| THP-1 Human Monocytic Cells (in vitro) | PGE3 (1-10,000 nmol/L) | Suppressed markers for M1 macrophage polarization; Induced markers for M2a macrophage polarization. | researchgate.netresearchgate.net |
| LPS-Induced Acute Inflammation (in vivo mouse model) | PGE3 injection alongside LPS | Significantly reduced the population of M1-like macrophages; Increased M2-like macrophages; Inhibited secretion of inflammatory cytokines (IL-6, TNF-α). | nih.govresearchgate.net |
The resolution of inflammation is an active, highly regulated process essential for returning tissue to homeostasis after injury or infection, and it is not merely a passive decay of the inflammatory response. archivesofmedicalscience.commdpi.com This process involves a "class switch" in lipid mediators, from pro-inflammatory prostaglandins (B1171923) and leukotrienes to specialized pro-resolving mediators (SPMs). mdpi.com
Omega-3 fatty acids, particularly EPA, are precursors to several families of SPMs, including the E-series resolvins (e.g., Resolvin E1, E2, and E3). annalsgastro.grmdpi.com These molecules are instrumental in orchestrating the resolution of inflammation. annalsgastro.gr While PGE3 itself is considered less inflammatory than PGE2, its precursor, EPA, is also the source of these potent pro-resolving molecules. archivesofmedicalscience.comarchivesofmedicalscience.com Studies have identified the generation of Resolvin E3 during the resolution phase of inflammation. mdpi.com The ability of PGE3 to influence macrophage polarization is a key mechanism in its pro-resolving function. nih.govclinisciences.com By suppressing pro-inflammatory M1 macrophages and promoting anti-inflammatory M2 macrophages, PGE3 helps to halt the amplification of the inflammatory cascade and facilitates the cleanup of cellular debris and the restoration of tissue function, which are hallmark activities of the resolution phase. nih.govclinisciences.com
Attenuation of Acute and Chronic Inflammatory Responses
Role in Preclinical Disease Models
The potential therapeutic effects of Prostaglandin E3 have been investigated in various preclinical models of disease, with a significant focus on cancer. nih.govresearchgate.net These studies aim to elucidate the mechanisms through which PGE3 influences disease progression.
In the context of cancer, PGE3 is generally considered to have anti-tumor properties, often acting in opposition to the pro-tumorigenic effects of PGE2. nih.govfrontiersin.org The mechanism involves the competitive metabolism of fatty acid precursors by cyclooxygenase (COX) enzymes. When EPA is present, it competes with arachidonic acid (AA) for binding to COX, leading to a reduction in the synthesis of pro-tumorigenic PGE2 and a simultaneous increase in the production of anti-proliferative PGE3. nih.govunm.edu Studies have shown that exposing human lung cancer cells (A549) to EPA results in a significant increase in the cellular ratio of PGE3 to PGE2 and that PGE3 directly inhibits the proliferation of these cancer cells. researchgate.net
Multiple in vivo studies using rodent models have demonstrated the anti-cancer efficacy of elevating PGE3 levels, often through dietary supplementation with its precursor, EPA, or fish oil. nih.gov These interventions have been shown to reduce tumor growth and metastasis across a range of cancer types.
For instance, in a nude mouse model using human prostate cancer cells, the administration of PGE3 was found to inhibit tumor growth in vivo. nih.govresearchgate.net This occurred even though PGE3 had no direct inhibitory effect on the cancer cells when cultured alone (in vitro), pointing towards an indirect mechanism of action within the tumor microenvironment. nih.govresearchgate.net A significant reduction in the weight of transplanted prostate tumors was observed in mice treated with PGE3. clinisciences.com
| Cancer Type | Model | Intervention | Key Outcomes | Reference |
|---|---|---|---|---|
| Lung | Nude mice with A549 cell xenograft | Fish oil diet (rich in EPA) | Reduced tumor growth by 50-60%; Decreased PGE2 and increased PGE3 in tumors. | nih.gov |
| Pancreas | Nude mice with BxPC-3 cell xenograft | Fish oil diet (rich in EPA) | Reduced tumor size by 60%; Decreased PGE2 and increased PGE3 in tumors. | nih.gov |
| Colon | BALB/c mice with intrasplenic injection of MC-26 cells | Diet with EPA-FFA | Reduced liver metastasis; Decreased PGE2 and dose-dependently increased PGE3 in tumors. | nih.gov |
| Prostate | Nude mouse model of neoplasia | PGE3 injection | Inhibited prostate cancer growth in vivo; Reduced weight of transplanted tumors. | nih.govresearchgate.netclinisciences.com |
| Melanoma | Fat-1 mice with B16 cell injection | Diet producing endogenous n-3 fatty acids | Reduced tumor incidence and growth rate; Decreased PGE2 and increased PGE3 in tumors. | nih.gov |
A primary indirect mechanism for PGE3's anti-tumor activity is its modulation of the immune landscape within the tumor microenvironment, specifically its effect on macrophage polarization. nih.govresearchgate.net Tumors are often infiltrated by macrophages, which can be skewed towards a pro-tumorigenic phenotype known as tumor-associated macrophages (TAMs), or M2d macrophages. nih.govresearchgate.net These TAMs promote tumor growth, angiogenesis, and metastasis. researchgate.net
Research has shown that PGE3 exerts its anti-tumor effects by counteracting this pro-tumorigenic polarization. nih.govmedchemexpress.comresearchgate.net In a co-culture system of prostate cancer cells and macrophages, PGE3 significantly inhibited cancer cell growth, an effect not seen in the absence of macrophages. researchgate.net The mechanism was identified as the inhibition of TAM polarization. nih.govresearchgate.net PGE3 selectively promotes the anti-inflammatory M2a phenotype while inhibiting both the pro-inflammatory M1 and the pro-tumorigenic TAM phenotypes. nih.gov This shift in macrophage populations within the tumor microenvironment creates a less favorable setting for tumor growth and progression, thereby producing an indirect anti-tumor effect. nih.govresearchgate.netclinisciences.com
Impact on Tumor Growth and Metastasis in in vivo Models (e.g., nude mouse models)
Cardiovascular System Mechanisms
This compound (PGE3), a cyclooxygenase (COX) metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is recognized for its role in modulating the cardiovascular system. nih.govmdpi.comwikipedia.orgnih.gov Its effects are mediated through interactions with G-protein coupled receptors, primarily the EP3 and EP4 receptor subtypes, which often have opposing downstream effects. mdpi.comresearchgate.net The balance of expression and activation of these receptors is pivotal for cardiovascular homeostasis. mdpi.com
PGE3 plays a significant role in the modulation of platelet function, a key component of hemostasis and thrombosis. Research demonstrates that PGE3 inhibits platelet aggregation and activation induced by agonists like Thrombin Receptor Activating Peptide (TRAP-6). nih.govresearchgate.net This inhibitory action is a potential mechanism for the cardioprotective effects associated with omega-3 fatty acid consumption, which serves as the primary precursor for PGE3 in vivo. nih.govresearchgate.net
The mechanism of PGE3's effect on platelets involves a delicate balance between its interaction with two different E-prostanoid (EP) receptors: the Gi-coupled EP3 receptor and the Gs-coupled EP4 receptor. nih.govmdpi.com These receptors have contrary effects on the enzyme adenylate cyclase, which regulates intracellular levels of cyclic AMP (cAMP). nih.govresearchgate.net
EP4 Receptor Activation : The inhibitory effect of PGE3 on platelet reactivity is primarily mediated through the Gs-coupled EP4 receptor. nih.gov Activation of the EP4 receptor stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. nih.govresearchgate.net This increase in cAMP, which can be measured via the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), is the direct mechanism behind the inhibition of platelet aggregation and P-selectin expression. nih.govnih.gov The availability of the EP4 receptor is essential for PGE3's anti-platelet effect; in the presence of an EP4 receptor antagonist (ONO-AE3-208), the inhibitory action of PGE3 is abolished. mdpi.comnih.gov
This dual-receptor interaction indicates that the physiological or pathological expression levels of EP3 and EP4 receptors can influence the ultimate effect of PGE3 on platelet function. mdpi.com
| Condition | Primary Receptor Pathway Blocked | Observed Effect on PGE3's Inhibitory Action | Source |
|---|---|---|---|
| PGE3 + EP3 Antagonist (DG-041) | EP3 (Gi-coupled) | Inhibition of platelet aggregation was enhanced. | mdpi.comnih.gov |
| PGE3 + EP4 Antagonist (ONO-AE3-208) | EP4 (Gs-coupled) | Inhibition of platelet aggregation was abolished. | mdpi.comnih.gov |
Prostaglandins of the E-series are known regulators of vascular tone. nih.govutoledo.edu PGE3, similar to Prostaglandin E1 (PGE1), is reported to have vasodilatory properties, which contribute to the lowering of blood pressure and improvement of circulation. nih.govresearchgate.net The functional effects of EPA, the precursor to PGE3, include the increased production of anti-inflammatory and vasodilatory metabolites such as PGE3. researchgate.net This vasodilation counteracts the effects of vasoconstrictor agents like Thromboxane A2 (TXA2). researchgate.net The vascular endothelium participates in the metabolic transformation of E-series prostaglandins, highlighting its role in mediating their effects on vascular tone. utoledo.edu
Direct experimental studies on the specific role of this compound in cardiac remodeling and function post-injury are limited. However, evidence from studies on its precursor, EPA, and clinical observations provide insight into its potential effects. The balance of activity at EP3 and EP4 receptors, both of which PGE3 interacts with, is known to be critical in cardiac remodeling. mdpi.comnih.gov Overexpression of the EP3 receptor is associated with reduced cardiac function, hypertrophy, and fibrosis, particularly after myocardial infarction, whereas EP4 receptor activation is generally considered cardioprotective. nih.govnih.govresearchgate.net
Studies on experimental models of heart failure using EPA, the direct precursor of PGE3, show beneficial effects. nih.govmdpi.com In animal models of pressure-overload cardiac hypertrophy, supplementation with omega-3 fatty acids increased the cardiac tissue levels of EPA and reduced markers of inflammation, cardiac dysfunction, and fibrosis. mdpi.com Similarly, EPA has been shown to prevent interstitial cardiac fibrosis in hypertensive models, partly by promoting a shift toward anti-inflammatory macrophage polarization. nih.gov These findings suggest that increasing the substrate for PGE3 synthesis can ameliorate adverse cardiac remodeling.
Furthermore, a clinical study in patients with advanced heart failure due to muscular dystrophy observed that administration of the drug Tranilast led to a significant increase in urinary PGE3 levels. researchgate.net In this context, higher PGE3 levels were suggested to have a potential protective effect against cardiomyopathy, particularly in patients with high oxidative stress. researchgate.net
Vascular Tone Regulation (Vasodilation/Vasoconstriction)
Renal System Physiology and Disease Mechanisms
Prostaglandins are crucial lipid mediators that regulate numerous physiological processes within the kidney, including renal hemodynamics and the balance of water and salt. mdpi.com
PGE3 is recognized as an intrinsic mediator of renal blood flow, where it functions as a potent renal vasodilator. nih.gov The dietary intake of n-3 polyunsaturated fatty acids, the precursors to PGE3, enhances its renal production. This increased synthesis of PGE3 contributes to the maintenance of renal perfusion.
In a study involving healthy human volunteers, supplementation with n-3 polyunsaturated fatty acids (containing EPA, the direct precursor to PGE3) for six weeks resulted in significant changes in renal hemodynamics. The key findings included a significant increase in renal plasma flow (RPF) and glomerular filtration rate (GFR), coupled with a decrease in renal vascular resistance. These results strongly indicate a net renal vasodilatory effect, which is consistent with the known actions of E-series prostaglandins. Prostaglandins are particularly important for modulating renal blood flow in states of decreased renal perfusion, where they counteract vasoconstrictor mechanisms.
| Parameter | Before Supplementation (Mean ± SEM) | After Supplementation (Mean ± SEM) | P-value | Source |
|---|---|---|---|---|
| Renal Plasma Flow (ml/min) | 559 ± 44 | 738 ± 47 | P < 0.001 | |
| Glomerular Filtration Rate (ml/min) | 97 ± 3 | 107 ± 3 | P < 0.01 | |
| Renal Vascular Resistance (mmHg·min·ml⁻¹) | 0.0811 ± 0.0054 | 0.0637 ± 0.0038 | P < 0.01 |
Prostaglandins play a role in the renal handling of water and electrolytes. Generally, renal prostaglandins promote the excretion of sodium (natriuresis). This effect is primarily attributed to PGE2, but PGE3 is thought to have similar, if not identical, actions. In rats with tumors, which exhibited decreased fractional sodium excretion, dietary supplementation with fish oil (containing PGE3 precursors) partially recovered sodium excretion.
The mechanisms are complex and involve multiple receptor subtypes. The EP3 receptor, which PGE3 can stimulate, is known to antagonize the action of vasopressin in the collecting duct. This antagonism can inhibit vasopressin-induced translocation of aquaporin-2 (AQP2) water channels to the cell membrane, thereby reducing water reabsorption. However, studies using knockout mice have found that deleting the EP3 receptor specifically in the renal tubules does not produce a major effect on water or solute homeostasis, suggesting that other EP receptors play a more dominant role in this process under the conditions tested. wikipedia.orgresearchgate.net
Role in Renal Injury Models
This compound (PGE3), a metabolite of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA), has demonstrated involvement in the response to kidney damage in various animal models. researchgate.netnih.gov Studies utilizing mouse models of acute kidney injury (AKI) transitioning to chronic kidney disease (CKD) and unilateral ureteral obstruction (UUO)-induced renal fibrosis have shown that diets rich in omega-3 fatty acid precursors lead to an increase in renal tissue levels of PGE3. nih.gov This increase was associated with attenuated renal tissue damage and fibrosis. researchgate.netresearchgate.net
A key mechanism underlying the potential renoprotective effects of PGE3 is its anti-inflammatory activity, particularly its influence on macrophage polarization. researchgate.netresearchgate.net Research has shown that PGE3 can inhibit the M1 polarization of macrophages, which is typically associated with a pro-inflammatory state, and promote M2a polarization, which is linked to tissue repair and anti-inflammatory responses. researchgate.netresearchgate.net In one study, PGE3 was found to suppress the expression of M1 markers and induce M2a markers in polarized macrophage cell lines. researchgate.net While the broader prostaglandin system, particularly involving Prostaglandin E2 (PGE2) and its receptors, is known to play complex roles in renal pathophysiology, including diabetic nephropathy, the specific actions of PGE3 appear to confer a protective effect by modulating inflammatory pathways during renal injury. researchgate.netoncotarget.comnih.gov For instance, in models of diabetic nephropathy, the PGE2-EP1 receptor system has been identified as a crucial player in the development of renal injury. nih.gov
| Model | Key Findings Related to PGE3 | Observed Outcome | Reference |
|---|---|---|---|
| AKI to CKD Transition (Mouse) | Increased renal tissue levels of PGE3 following a diet rich in its precursor. | Attenuated renal tissue damage and fibrosis. | researchgate.net |
| Unilateral Ureteral Obstruction (UUO) (Mouse) | Elevated levels of PGE3 and other ω3PUFA metabolites in renal tissue. | Antifibrotic effect observed. | researchgate.net |
| Polarized Macrophage Cultures (In Vitro) | PGE3 treatment suppressed M1 markers and induced M2a markers. | Demonstrated anti-inflammatory effects by modulating macrophage polarization. | researchgate.net |
Gastrointestinal System Function
Prostaglandins are recognized as critical mediators of mucosal defense in the gastrointestinal tract, contributing to the maintenance of mucosal integrity. europeanreview.orgnih.govnih.govresearchgate.net They exert their protective effects by stimulating the secretion of mucus and bicarbonate, and by maintaining mucosal blood flow. nih.govmdpi.com PGE3 is derived from EPA, and a dietary shift that favors the production of 3-series prostanoids like PGE3 over 2-series prostanoids (derived from arachidonic acid) is generally considered beneficial in the context of intestinal inflammation. europeanreview.org
However, the specific role of PGE3 in mucosal barrier function is complex and may not be exclusively protective. A study using Caco-2 cells, a human epithelial colorectal adenocarcinoma cell line, to model the intestinal epithelial barrier, revealed that PGE3 increases paracellular permeability to the same extent as the more inflammatory PGE2. nih.govub.edu This effect was mediated through the interaction of PGE3 with the EP1 and EP4 receptors, leading to an increase in intracellular calcium and cAMP. nih.gov The increased permeability was associated with a redistribution of the tight junction proteins occludin and claudin-4, and a disorganization of the F-actin belt. nih.govub.edu These findings suggest that despite its anti-inflammatory origins, PGE3 can directly disrupt epithelial barrier integrity, challenging the assumption that a simple shift in the PGE2/PGE3 ratio is wholly beneficial for barrier function. nih.gov
| Model System | Treatment | Key Finding | Mechanism | Reference |
|---|---|---|---|---|
| Caco-2 Cells | PGE3 (3 nM) | Increased paracellular permeability, comparable to PGE2. | Interaction with EP1 and EP4 receptors; redistribution of occludin and claudin-4. | nih.govub.edu |
The direct role of this compound in the modulation of gastrointestinal smooth muscle contraction is not extensively documented in current research. Prostaglandins as a class exhibit complex and sometimes opposing effects on gastrointestinal motility, capable of inducing either contraction or relaxation of smooth muscles. wjgnet.com For example, studies have shown that PGE2 has an inhibitory effect on the myoelectric and contractile activity of the small intestine. laparoscopicexperts.com Conversely, lubiprostone, a derivative of Prostaglandin E1, has been found to increase contractions in small intestinal circular muscles through a Prostaglandin E Receptor 1 (EP1) mediated pathway. jnmjournal.org The EP3 receptor, to which PGE3 can bind, is listed in gene ontology data as being involved in intestine smooth muscle contraction, suggesting a potential pathway for its action, though specific studies are lacking. wikipedia.org
Mucosal Protection Mechanisms
Neurological and Neuroinflammatory Mechanisms
Prostaglandins are key modulators of neuroinflammatory processes, which are characterized by the activation of glial cells such as microglia and astrocytes. nih.govmdpi.com Microglial activation, in particular, can elicit negative affective states through prostaglandin-mediated modulation of neuronal excitability. a-z.lu While much of the research has centered on PGE2, evidence suggests a distinct role for PGE3.
A significant finding points to the therapeutic potential of targeting the PGE3 signaling pathway in neurodegenerative conditions. nih.gov A study has reported that a PGE3 receptor antagonist has a protective role in a model of dementia that is caused by disturbed oxidative stress. nih.gov This suggests that antagonism of PGE3's effects could be beneficial in certain neuropathological contexts.
The mechanism for PGE3's generally less inflammatory profile compared to PGE2 may lie in its differential activity at prostaglandin receptors. In vitro studies have shown that PGE3 has a 50-80% lower activity on the EP1, EP2, EP3, and EP4 receptors compared to PGE2. Since over-activation of these receptors, particularly EP2, by PGE2 is linked to detrimental neuroinflammatory and neurodegenerative outcomes in models of Alzheimer's disease and Parkinson's disease, the weaker signaling of PGE3 could be advantageous. jneurosci.org The EP3 receptor is known to be expressed by activated microglial cells in excitotoxic brain lesions, indicating its involvement in the response to neuronal injury. nih.gov By binding to these receptors with lower affinity, PGE3 may temper the inflammatory cascade that is robustly activated by PGE2.
Bone Metabolism and Remodeling
The metabolism of bone is a dynamic process of continuous remodeling involving bone formation by osteoblasts and bone resorption by osteoclasts, a balance that is significantly influenced by prostaglandins. dovepress.comdovepress.com Prostaglandins are potent local regulators that can stimulate both bone resorption and formation. nih.gov Pro-inflammatory cytokines often exert a synergistic effect with prostaglandins to enhance bone resorption. researchgate.net
Specific research into the effects of this compound has revealed a potent, direct action on bone resorption. nih.gov In organ cultures of fetal rat long bones and neonatal rat calvaria, PGE3 was found to stimulate bone resorption with a potency similar to that of PGE2. nih.gov The mechanism through which prostaglandins like PGE2 stimulate osteoclast formation and activity is often indirect, occurring via osteoblasts, and involves the activation of the cAMP-dependent protein kinase A (PKA) pathway. nih.gov
Interactions and Crosstalk of Prostaglandin E3 with Other Bioactive Molecules
Interaction with Other Eicosanoids
The bioactivity of PGE3 is significantly shaped by its interactions with other members of the eicosanoid family, particularly those derived from omega-6 (ω-6) fatty acids.
A primary mechanism governing the influence of PGE3 is its competition with prostaglandin (B15479496) E2 (PGE2), a structurally similar eicosanoid derived from the ω-6 fatty acid arachidonic acid (AA). PGE3 is synthesized from the ω-3 fatty acid eicosapentaenoic acid (EPA). Both EPA and AA are substrates for the cyclooxygenase (COX) enzymes, which catalyze the initial step in prostaglandin synthesis. biodesignwellness.comdrtorihudson.comub.edu
The presence of EPA competitively inhibits the conversion of AA by COX enzymes, leading to a reduction in the production of PGE2 and other 2-series prostanoids. ub.edu Concurrently, this competition results in the synthesis of 3-series prostaglandins (B1171923), including PGE3. drtorihudson.com This shift in the balance from PGE2 to PGE3 is significant because PGE3 is generally considered to be a less potent inflammatory mediator than PGE2. biodesignwellness.comhealthline.com In some contexts, PGE3 can act as a partial agonist or even an antagonist at the same receptors as PGE2, thereby dampening the pro-inflammatory signals mediated by PGE2. ub.edunih.gov For instance, research has shown that while both PGE2 and PGE3 can bind to the EP4 receptor, PGE3 does so with a lower affinity. ub.edu This competitive interaction at the receptor level is a key aspect of PGE3's modulatory role in inflammation.
| Feature | Prostaglandin E2 (PGE2) | Prostaglandin E3 (PGE3) | Reference |
|---|---|---|---|
| Precursor | Arachidonic Acid (ω-6) | Eicosapentaenoic Acid (ω-3) | drtorihudson.comub.edu |
| Inflammatory Potency | High | Low | biodesignwellness.comhealthline.com |
| Receptor Binding (EP4) | High Affinity | Lower Affinity (can act as a competitor) | ub.edu |
| Effect on Cell Proliferation (e.g., some cancer cells) | Stimulatory | Inhibitory or less potent | ub.edu |
The competitive interplay between the metabolic pathways of ω-3 and ω-6 fatty acids also extends to the production of leukotrienes, another class of inflammatory eicosanoids. The synthesis of leukotrienes is initiated by the 5-lipoxygenase (5-LOX) enzyme. Similar to the COX pathway, EPA competes with AA for access to 5-LOX. biodesignwellness.com
Competition with ω-6 Derived Eicosanoids (e.g., PGE2)
Crosstalk with Cytokines and Chemokines
PGE3 engages in significant crosstalk with cytokines and chemokines, further defining its role as a modulator of the immune response.
Research indicates that PGE3 can suppress the secretion of key pro-inflammatory cytokines. Studies on human peripheral blood mononuclear cells (PBMCs) have shown that PGE3, similar to PGE1 and PGE2, can dose-dependently inhibit the production of tumor necrosis factor-alpha (TNF-α). biodesignwellness.com In these studies, a strong inhibition of TNF-α was observed, while the levels of interleukin-6 (IL-6) were reportedly unaffected. biodesignwellness.com However, other research suggests that dietary supplementation with EPA and DHA, the precursors to PGE3 and other anti-inflammatory lipids, can lead to a decrease in the release of both IL-6 and interleukin-1 beta (IL-1β). researchgate.netresearchgate.net
The mechanism for this inhibition is partly linked to PGE3's influence on macrophage polarization. PGE3 has been shown to inhibit the differentiation of macrophages towards the pro-inflammatory M1 phenotype, which is a major source of TNF-α and IL-6. frontiersin.orgfrontiersin.org By promoting a shift away from M1 polarization, PGE3 indirectly curtails the production of these potent inflammatory mediators. frontiersin.org Some reports also suggest that PGE3 has effects similar to PGE2 in inhibiting TNF-α and IL-1β production by macrophages and monocytes. healthline.com
Conversely, PGE3 has been found to enhance the production of anti-inflammatory cytokines, most notably interleukin-10 (IL-10). In studies with lipopolysaccharide (LPS)-stimulated PBMCs, PGE3 was shown to dose-dependently increase the production of IL-10. biodesignwellness.com
This effect is also closely tied to macrophage polarization. PGE3 promotes the polarization of macrophages towards the anti-inflammatory M2a phenotype. drtorihudson.comub.edufrontiersin.org M2a macrophages are characterized by their secretion of anti-inflammatory cytokines, including IL-10 and transforming growth factor-beta (TGF-β). drtorihudson.com By fostering an M2a phenotype, PGE3 contributes to an anti-inflammatory microenvironment.
| Cytokine | Effect of PGE3 | Comparative Effect of PGE1 & PGE2 | Reference |
|---|---|---|---|
| TNF-α | Strong, dose-dependent inhibition | Strong, dose-dependent inhibition | biodesignwellness.com |
| IL-6 | Unaffected | Unaffected | biodesignwellness.com |
| IL-10 | Dose-dependent increase | Dose-dependent increase | biodesignwellness.com |
Inhibition of Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6, IL-1β)
Interplay with Hormones and Growth Factors
Prostaglandins are recognized for their hormone-like activities, and PGE3 is no exception, though much of its interplay is indirect and inferred from the actions of its precursor, EPA. healthline.comyourhormones.info Prostaglandins, as a class, are involved in the synthesis of other hormones and can modulate the secretion of pituitary hormones like growth hormone and adrenocorticotropin. drtorihudson.comresearchgate.net
The interaction of PGE3 with growth factors is most evident in the context of cellular proliferation and inflammation. For instance, extracellular signals from growth factors can trigger signaling cascades, such as the NF-κB pathway, which PGE3 has been shown to modulate. ub.edu In cancer models, monocytes can be prompted by growth factors to differentiate into tumor-associated macrophages (TAMs), which promote tumor growth. PGE3 has demonstrated an ability to inhibit this polarization, suggesting an indirect counter-regulation of growth factor-driven processes. nih.govresearchgate.net Furthermore, there is evidence of crosstalk between prostaglandin signaling pathways and those of growth factors like the epidermal growth factor receptor (EGFR). researchgate.net PGE3, by competing with PGE2 for shared receptors like EP4, can antagonize the pro-proliferative effects that PGE2 might exert in concert with growth factor signaling. nih.gov
Pharmacological and Pre Clinical Research on Prostaglandin E3 Analogs and Modulators
Rational Design of Prostaglandin (B15479496) E3 Analogs
The rational design of PGE3 analogs aims to create molecules with improved pharmacological profiles, such as enhanced stability, receptor selectivity, and potency. This process is heavily reliant on understanding the relationship between the molecule's structure and its biological activity.
Structure-activity relationship (SAR) studies are fundamental to the rational design of prostaglandin analogs. These investigations systematically modify the chemical structure of the parent molecule, like PGE3, and assess how these changes affect its biological function. For prostanoids in general, SAR studies have identified key structural features crucial for receptor binding and activation. nih.gov
Key principles derived from SAR studies on related prostaglandins (B1171923), which guide the design of PGE3 analogs, include:
The Carboxyl Group: The carboxylic acid "alpha-chain" is critical for activity. Modifying this group, for instance by converting it to an ester, often leads to a significant reduction in affinity and potency at prostaglandin receptors. nih.gov
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups on the cyclopentane (B165970) ring (at position 11) and the omega-chain (at position 15) play a critical role in agonist activity. nih.gov
The Omega-Chain: Modifications to the "omega-chain" can enhance the activity of analogs that otherwise have moderate or weak potency. nih.gov For example, introducing a phenoxy group in the omega-chain of some prostaglandin analogs has been shown to enhance selectivity for specific receptors. researchgate.net
The Cyclopentanone (B42830) Ring: Alterations to the ketone group at the 9-position of the cyclopentanone ring are generally better tolerated than changes to other parts of the molecule. nih.gov
These principles allow medicinal chemists to design novel PGE3 analogs with potentially improved therapeutic characteristics by making targeted structural changes. researchgate.net
PGE3, like PGE2, exerts its effects by interacting with a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. nih.govbiorxiv.org However, the binding affinities and potencies often differ. Research indicates that PGE3 generally binds to the same EP receptors as PGE2 but may do so with different affinities, sometimes acting as a partial agonist or even an antagonist depending on the context. nih.govnih.gov
For instance, one study found that the binding affinities of 2-series prostaglandins (like PGE2) were significantly greater than their 3-series counterparts for most EP receptors, with the notable exception of the EP4 receptor. nih.gov Another report suggested that PGE3 binds to the EP4 receptor with reduced affinity and efficacy compared to PGE2. nih.gov In the context of platelet function, PGE3's effects are believed to be a balance between activatory and inhibitory signals mediated through different receptors, with some evidence suggesting it may act as an antagonist at the EP3 receptor. nih.govmdpi.com This differential receptor engagement is a key driver of the distinct biological effects of PGE3 compared to PGE2 and is a primary focus for the design of selective analogs. nih.gov
Structure-Activity Relationship Studies (without specific chemical properties)
Evaluation of Modulators in in vitro Systems
In vitro systems are indispensable for the initial screening and mechanistic evaluation of newly designed PGE3 analogs and modulators. These systems utilize cultured cells to assess receptor activation and the subsequent downstream signaling events.
Cellular assays are employed to determine if and how a PGE3 analog or modulator interacts with its target receptors. These assays are often performed using cell lines that naturally express or have been engineered to overexpress specific prostanoid receptors. nih.govresearchgate.net
Commonly used assays include:
Radioligand Binding Assays: These are competitive binding assays that measure the affinity of a test compound for a specific receptor. nih.gov They involve using a radiolabeled ligand (like radiolabeled PGE2) and measuring how effectively the unlabeled test compound displaces it from the receptor. This allows for the determination of the binding affinity (Ki). nih.govnih.gov
Competitive Enzyme Immunoassays (EIA): These kits can be used to measure the activation of signaling pathways downstream of receptor engagement. For example, they can quantify total and phosphorylated proteins involved in signaling cascades. ub.edu
Fluorescence-Based Assays: Techniques like immunofluorescence staining can visualize changes within the cell upon receptor activation, such as the translocation of proteins like NF-κB into the nucleus or the reorganization of cellular structures. ub.edunih.gov
Once a compound is shown to bind to a receptor, functional assays are used to determine the consequence of that binding—whether it activates (agonism) or blocks (antagonism) the receptor's signaling pathway. EP receptors are coupled to different G-proteins, leading to distinct downstream signals. biorxiv.orgtocris.com
Key functional assays include:
cAMP Accumulation Assays: EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govbiorxiv.org Assays measuring cAMP levels, often using techniques like homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET), are standard for assessing the activity of these receptors. biorxiv.orgresearchgate.net Conversely, the EP3 receptor is often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.govwikipedia.org
Intracellular Calcium Mobilization Assays: The EP1 receptor is coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). biorxiv.orgub.edu Aequorin-based calcium functional assays are one method used to measure this response. nih.gov
Phosphorylation Assays: The activation of signaling pathways often involves the phosphorylation of specific proteins. Western blotting or specific EIAs can be used to measure the phosphorylation of key signaling molecules such as Akt, ERK1/2, and vasodilator-stimulated phosphoprotein (VASP), providing insight into the specific pathways being modulated. nih.govmdpi.comfrontiersin.org
Cellular Assays for Receptor Activation
Preclinical Efficacy Studies in Animal Models (mechanistic focus)
Preclinical studies in animal models are crucial for evaluating the in vivo efficacy of PGE3 and its analogs and for understanding the physiological and pathological mechanisms they influence. These studies provide a bridge between in vitro findings and potential human applications.
Mechanistic insights from various animal models include:
Inflammation and Macrophage Polarization: In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), PGE3 was shown to modulate macrophage polarization towards an anti-inflammatory M2-like phenotype, while reducing the pro-inflammatory M1-like phenotype. medchemexpress.com This was associated with inhibited secretion of inflammatory cytokines. medchemexpress.com
Cancer and Tumor Microenvironment: In a nude mouse model of prostate cancer, PGE3 inhibited tumor growth. nih.govnih.gov The mechanism was not a direct effect on cancer cells but rather an indirect one mediated through the tumor microenvironment. nih.gov PGE3 was found to inhibit the polarization of tumor-associated M2 macrophages (TAMs), which are known to support tumor progression. nih.gov This anti-tumor activity was linked to the regulation of protein kinase A (PKA) signaling, which is critical for macrophage polarization. nih.gov
Metabolic Disease and Islet Function: In the BTBR-Ob mouse model of type 2 diabetes, enriching islet cells with EPA led to a reduction in PGE2 production and an increase in PGE3. diabetesjournals.org While both PGE2 and PGE3 reduced glucose-stimulated insulin (B600854) secretion (GSIS), PGE3 was found to be approximately 10-fold less potent in this inhibitory action. The effects of both prostaglandins were mediated through the EP3 receptor, as they could be blocked by a specific EP3 antagonist. diabetesjournals.org This suggests that shifting the balance from PGE2 to the less potent PGE3 at the EP3 receptor could improve β-cell function in diabetic states. diabetesjournals.org
Kidney Development: In zebrafish models, prostaglandin signaling has been shown to be essential for the normal patterning of nephron segments during kidney development. Inhibition of prostaglandin synthesis enzymes altered distal segment formation, a defect that could be rescued by the addition of exogenous PGE2. elifesciences.org This highlights a fundamental role for prostaglandins in organogenesis.
Interactive Data Table: Mechanistic Findings in Animal Models
Anti-inflammatory Effects in Murine Models
Pre-clinical studies using murine models have demonstrated the anti-inflammatory potential of prostaglandin E3, primarily through its ability to modulate macrophage polarization. nih.govresearchgate.net Macrophages are critical immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2).
In a key study utilizing a lipopolysaccharide (LPS)-induced acute inflammation model in C57BL6/J mice, PGE3 demonstrated a significant capacity to shift the macrophage balance towards an anti-inflammatory state. medchemexpress.com The administration of PGE3 resulted in a notable reduction of M1-like macrophages in the peritoneum and a concurrent increase in M2-like macrophages. medchemexpress.com This shift in polarization was accompanied by a decrease in the secretion of pro-inflammatory cytokines in both the serum and in lysates from the peritoneal macrophage cells. medchemexpress.com
The underlying mechanism for this anti-inflammatory effect involves the inhibition of M1 polarization, which is typically induced by stimuli like LPS and interferon-γ, and the promotion of interleukin-4-mediated M2a polarization. nih.govnih.govresearchgate.net This modulation of macrophage phenotype by PGE3 is linked to the regulation of the protein kinase A (PKA) signaling pathway, which is critical for determining macrophage function. nih.govnih.govresearchgate.net By selectively promoting the anti-inflammatory M2a phenotype while suppressing the pro-inflammatory M1 phenotype, PGE3 exerts a potent anti-inflammatory effect in these models. nih.govnih.gov
| Model System | Key Research Findings | Reported Mechanism of Action |
|---|---|---|
| LPS-induced acute inflammation in C57BL6/J mice | Significantly reduced the population of M1-like macrophages. medchemexpress.com | Inhibits LPS and interferon-γ-induced M1 polarization. nih.govnih.govresearchgate.net |
| LPS-induced acute inflammation in C57BL6/J mice | Increased the population of anti-inflammatory M2-like macrophages. medchemexpress.com | Promotes interleukin-4-mediated M2a polarization. nih.govnih.govresearchgate.net |
| LPS-induced acute inflammation in C57BL6/J mice | Inhibited the secretion of inflammatory cytokines in serum and macrophage cell lysates. medchemexpress.com | Modulates macrophage polarization via the protein kinase A (PKA) pathway. nih.govresearchgate.net |
Anti-tumorigenic Effects in Xenograft Models
The anti-tumorigenic properties of this compound have been investigated in several xenograft models, revealing an indirect mechanism of action against cancer cells. nih.govnih.gov While PGE3 may not directly inhibit the proliferation of cancer cells in vitro, it demonstrates significant anti-tumor activity in vivo by modulating the tumor microenvironment, particularly the function of tumor-associated macrophages (TAMs). nih.govnih.govresearchgate.net
In a prostate cancer xenograft model using PC3 cells in nude mice, PGE3 treatment led to a decrease in the weight of the transplanted tumors. medchemexpress.com This effect was associated with the inhibition of TAM polarization. nih.gov Specifically, PGE3 was found to inhibit the expression of markers associated with M2 macrophages, such as CD206, within the tumor. nih.govmedchemexpress.com This suggests that PGE3's anti-tumor activity stems from its ability to prevent macrophages from adopting a pro-tumorigenic M2 phenotype within the cancer microenvironment. nih.govresearchgate.net
Research in a melanoma xenograft model using fat-1 transgenic mice, which can endogenously produce higher levels of omega-3 fatty acids and their metabolites like PGE3, further supports these findings. researchgate.netresearchgate.net These mice exhibited reduced melanoma growth and development. researchgate.net Subsequent in vitro analysis of B16 melanoma cells showed that PGE3 treatment induced apoptosis and significantly increased the expression of the tumor suppressor gene PTEN. researchgate.net This suggests that a PGE3-PTEN pathway may contribute to the anti-tumor effects observed in the fat-1 mice. researchgate.netresearchgate.net
Furthermore, studies involving pancreatic cancer xenograft models have shown that dietary intake of n-3 fatty acids, which leads to increased PGE3 levels in tumor tissues, resulted in decreased cancer cell growth. nih.gov
| Xenograft Model | Key Research Findings | Reported Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3 cells) in nude mice | Decreased the weight of transplanted tumors. medchemexpress.com | Inhibits the polarization of tumor-associated M2 macrophages (TAMs). nih.govnih.govresearchgate.net |
| Prostate Cancer (PC3 cells) in nude mice | Inhibited the expression of the M2 macrophage marker CD206. medchemexpress.com | Acts on macrophages directly rather than on tumor cells in a co-culture system. nih.gov |
| Melanoma (B16 cells) in fat-1 transgenic mice | Reduced melanoma development and growth. researchgate.net | Induces apoptosis in melanoma cells. researchgate.net |
| Melanoma (B16 cells) in fat-1 transgenic mice | Associated with higher levels of PGE3 in tumor tissue. researchgate.net | Increases expression of the tumor suppressor PTEN. researchgate.net |
| Pancreatic Cancer | Dietary n-3 PUFAs (precursor to PGE3) decreased cancer cell growth. nih.gov | Increased PGE3 and decreased PGE2 in tumor tissues. nih.gov |
Advanced Methodologies in Prostaglandin E3 Research
Quantitative Analytical Techniques
The accurate quantification of PGE3 in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its biosynthesis and function. nih.govnih.govnih.gov Several analytical methods have been developed, each with distinct advantages and limitations, ranging from highly specific mass spectrometry-based assays to high-throughput immunoassays. mdpi.comnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of eicosanoids, including PGE3. creative-proteomics.comcore.ac.uk This technique offers high sensitivity and selectivity, allowing for the simultaneous measurement of multiple lipid mediators in a single analytical run. nih.govnih.gov The method's robustness allows for its application in various biological samples, from cell culture supernatants to human serum, sputum, and bronchoalveolar lavage fluid. nih.govcore.ac.uk LC-MS/MS methods typically involve an initial liquid chromatography step to separate PGE3 from other structurally similar compounds, followed by detection using a mass spectrometer operating in electrospray ionization (ESI) negative mode. nih.gov
To ensure the highest accuracy and precision in quantification, LC-MS/MS analyses are often performed using the stable isotope dilution (SID) method. This approach involves adding a known amount of a stable isotope-labeled internal standard, such as deuterium-labeled PGE2 ([²H₄] PGE2), to the sample at the beginning of the extraction process. nih.gov This internal standard is chemically identical to the analyte (PGE3) but has a higher mass, allowing it to be distinguished by the mass spectrometer. By tracking the ratio of the endogenous analyte to the isotope-labeled standard, the method corrects for any loss of analyte during sample preparation, extraction, and analysis, thereby providing highly accurate quantification.
Tandem mass spectrometry enhances selectivity through a technique called Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). nih.govnih.gov In an MRM experiment, the first quadrupole of the mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the PGE3 parent ion (precursor ion). This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to detect a specific, characteristic fragment ion (product ion). nih.gov This dual-mass filtering process significantly reduces chemical noise and minimizes interference from other compounds in the matrix, resulting in exceptional sensitivity and selectivity. core.ac.uk The specific precursor-to-product ion transition is a unique signature for PGE3.
Table 1: Reported MRM Transitions for Prostaglandin (B15479496) E3 Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the identification and quantification of prostaglandins (B1171923), including PGE3. nih.govnih.gov This method has been successfully used to establish the presence of PGE3 in biological samples like rat kidney medullary tissue and human urine following fish oil consumption. nih.govnih.gov However, GC-MS analysis of prostaglandins requires a chemical derivatization step to increase their volatility and thermal stability. mdpi.comnih.gov This often involves methylation of the carboxylic acid group and conversion of ketone groups. For instance, a common procedure involves converting PGE3 to its more stable PGB3 derivative before analysis. nih.gov While providing high resolution, the need for derivatization makes sample preparation more complex and labor-intensive compared to LC-MS/MS. mdpi.comnih.gov
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the detection and screening of prostaglandins due to their high throughput and relative ease of use. nih.govmybiosource.com These methods are based on the principle of competitive binding between the analyte in the sample and a labeled standard for a limited number of antibody binding sites. mybiosource.com ELISA kits for the quantitative analysis of human PGE3 are commercially available. mybiosource.commybiosource.com
While useful for screening large numbers of samples, a significant limitation of immunoassays is the potential for cross-reactivity. nih.govnih.gov The antibodies used may bind to other structurally related prostaglandins, which can lead to an overestimation of the PGE3 concentration. For example, some antibodies developed for PGE2 show high cross-reactivity with PGE3, a property that has been exploited for its measurement after chromatographic separation. nih.gov Another screening ELISA kit shows broad cross-reactivity with various prostaglandins, but only 9.5% with PGE3, highlighting the variability and potential specificity issues. biomol.com Therefore, immunoassays are often used for initial screening, with positive or significant findings typically confirmed by a more specific method like LC-MS/MS. nih.gov
Table 2: Comparison of Analytical Techniques for Prostaglandin E3
Stable Isotope Dilution Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS)
Molecular Biology Techniques
Understanding the biological impact of PGE3 involves studying the molecular pathways it modulates. Molecular biology techniques are essential for investigating the enzymes responsible for its synthesis and the receptors through which it exerts its effects. Research has focused on the roles of cyclooxygenase (COX) enzymes in converting EPA to PGE3. nih.govresearchgate.net Studies using cloned human or ovine COX-1 and COX-2 enzymes have shown that COX-2 is significantly more efficient at producing PGE3 from EPA compared to COX-1. researchgate.net
Furthermore, techniques like quantitative polymerase chain reaction (qPCR) and flow cytometry are used to assess how PGE3 influences cellular behavior. nih.gov For example, qPCR has been used to measure the expression of M1 and M2 macrophage markers to demonstrate that PGE3 can suppress M1 polarization and promote M2a polarization. nih.gov Researchers also investigate the downstream signaling pathways activated by PGE3, such as the cyclic AMP (cAMP) protein kinase A (PKA) pathway, by measuring intracellular cAMP levels using enzyme immunoassays. nih.govub.edu These techniques allow scientists to connect the presence of PGE3 to specific gene expression patterns and cellular functions, providing insight into its anti-inflammatory and anti-tumor activities. nih.govnih.gov
Gene Expression Analysis (e.g., qPCR, RNA-seq)
Gene expression analysis is fundamental to understanding how PGE3 modulates cellular processes at the transcriptional level. Techniques like quantitative polymerase chain reaction (qPCR) and ribonucleic acid sequencing (RNA-seq) are pivotal in this area.
Quantitative PCR (qPCR): This targeted approach is used to measure the expression levels of specific genes of interest. In PGE3 research, qPCR is frequently employed to quantify changes in the messenger RNA (mRNA) levels of cytokines, enzymes, and cell surface markers following PGE3 treatment. For instance, studies have used qPCR to demonstrate that PGE3 can suppress the expression of M1 macrophage markers while upregulating M2a markers. nih.govresearchgate.net Total RNA is extracted from cells, reverse transcribed into complementary DNA (cDNA), and then amplified using specific primers for the target genes. researchgate.netthermofisher.com The relative change in gene expression is often calculated using the delta-delta-Ct method, with a housekeeping gene used for normalization. nih.gov
RNA-sequencing (RNA-seq): In contrast to the targeted nature of qPCR, RNA-seq offers a comprehensive, unbiased snapshot of the entire transcriptome of a cell or tissue. lubio.ch This powerful technique can reveal global changes in gene expression in response to PGE3, uncovering novel pathways and regulatory networks that might be missed by more targeted methods. While specific RNA-seq studies focused solely on PGE3 are emerging, the methodology is widely applied in lipid mediator research to compare the transcriptomic landscapes of cells treated with different prostaglandins or under various pathological conditions. researchgate.net
The table below summarizes the application of these techniques in studying PGE3's effect on macrophage polarization.
| Technique | Application in PGE3 Research | Key Findings |
| qPCR | Quantifying mRNA levels of macrophage polarization markers. | PGE3 down-regulates M1 markers (e.g., TNF-α, IL-6) and up-regulates M2a markers (e.g., Arg1, Fizz1) in macrophages. nih.gov |
| RNA-seq | Providing a global view of transcriptional changes in immune cells. | Identifies broad gene expression patterns affected by PGE3, revealing novel targets and pathways involved in its anti-inflammatory effects. lubio.ch |
Protein Expression and Modification Analysis (e.g., Western Blot, Immunoprecipitation)
Analyzing changes at the protein level is crucial for validating gene expression data and understanding the functional consequences of PGE3 signaling.
Western Blot: This widely used technique allows for the detection and quantification of specific proteins within a sample. In the context of PGE3 research, western blotting can be used to measure the protein levels of key enzymes involved in prostaglandin synthesis, such as Cyclooxygenase-2 (COX-2) and prostaglandin E synthase. semanticscholar.orgnih.gov It is also used to assess the levels of signaling proteins, such as protein kinase A (PKA), whose activation can be modulated by PGE3. nih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. spandidos-publications.comspandidos-publications.com
Immunoprecipitation: This technique is used to isolate a specific protein (and its binding partners) from a complex mixture. While direct immunoprecipitation studies focusing on PGE3 are not extensively documented, this method is critical in studying the signaling pathways of its receptors, such as the EP3 receptor. For example, immunoprecipitation can be used to pull down the EP3 receptor to identify interacting proteins that are involved in downstream signaling cascades following ligand binding. spandidos-publications.comfrontiersin.org
Cellular Biology Techniques
Cellular biology techniques are essential for studying the effects of PGE3 on cell behavior and function, particularly in the context of the immune system.
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of individual cells in a heterogeneous population. bdbiosciences.com It is particularly valuable for immunophenotyping, which involves identifying and quantifying different immune cell subsets based on their cell surface markers. In PGE3 research, flow cytometry has been instrumental in characterizing the compound's effect on macrophage polarization. nih.govresearchgate.net Cells are stained with fluorescently-labeled antibodies against specific markers (e.g., CCR7 for M1 macrophages, CD206 for M2 macrophages) and then analyzed as they pass through a laser beam. researchgate.netmiltenyibiotec.com This allows researchers to quantify the shift in macrophage populations from a pro-inflammatory to an anti-inflammatory phenotype induced by PGE3. nih.govresearchgate.net
The following table details markers used in flow cytometry to study PGE3's influence on macrophage phenotypes.
| Cell Type | Marker | Role in Phenotyping | PGE3 Effect |
| M1 Macrophage | CCR7 | Surface marker for pro-inflammatory M1 phenotype. | PGE3 treatment leads to a decrease in the percentage of CCR7-positive cells. researchgate.net |
| M2 Macrophage | CD206 | Surface marker for anti-inflammatory/pro-resolving M2 phenotype. | PGE3 treatment leads to an increase in the percentage of CD206-positive cells. researchgate.netresearchgate.net |
Cell Culture Models for Mechanistic Studies
In vitro cell culture models are indispensable for dissecting the molecular mechanisms underlying the biological effects of PGE3. nih.gov These models provide a controlled environment to study cellular responses without the complexities of an entire organism.
Various cell lines are used depending on the research question. For example:
THP-1 cells: A human monocytic cell line that can be differentiated into macrophages, providing a model to study the effects of PGE3 on macrophage polarization and inflammation. researchgate.netresearchgate.net
A549 cells: A human lung cancer cell line used to investigate the metabolism of eicosapentaenoic acid (EPA) into PGE3 and its subsequent effects on cancer cell biology. semanticscholar.orgnih.gov
Co-culture systems: Models where two or more different cell types are grown together, such as macrophages and cancer cells, are used to study the indirect effects of PGE3. For instance, research has shown that while PGE3 may not directly affect prostate cancer cell growth, it can inhibit it by modulating the phenotype of co-cultured macrophages. nih.govresearchgate.net
Genetic Manipulation Models
Genetically modified animal models, particularly those involving gene knockouts, are crucial for validating the in vivo relevance of findings from cell culture studies and for identifying the specific receptors and pathways through which PGE3 exerts its effects.
Conditional Knockout Models (e.g., EP3 receptor deletion)
While PGE3 is known to interact with the same family of E-prostanoid (EP) receptors as PGE2, conditional knockout models have been primarily developed to study the roles of these receptors in the context of the more abundant PGE2. nih.gov However, these models are invaluable tools for inferring the specific pathways of PGE3 action. It is believed that PGE3 shares the same EP receptors as PGE2, albeit with different binding potencies. nih.gov
A conditional knockout model allows for the deletion of a specific gene (like the gene for the EP3 receptor, Ptger3) in a particular cell type or at a specific time. nih.govresearchgate.net This is a significant advantage over global knockouts, which can have developmental or systemic effects that confound results. For example, creating a cardiomyocyte-specific or a kidney tubule-specific deletion of the EP3 receptor has allowed researchers to pinpoint the role of this receptor in heart failure and renal water handling, respectively. nih.govnih.gov By studying the response to omega-3 fatty acid supplementation (a precursor to PGE3) in these models, researchers can elucidate the contribution of the EP3 receptor to the in vivo effects of PGE3. rupress.org
Transgenic Animal Models
Transgenic animal models represent a cornerstone in modern biomedical research, providing invaluable systems to investigate the function of specific genes and the roles of their metabolic products in vivo. slideshare.netwindows.net For this compound (PGE3) research, the development of specific transgenic models has been pivotal in elucidating its biosynthesis and physiological effects, particularly by allowing scientists to manipulate the endogenous fatty acid environment without the confounding variables of dietary interventions. nih.govresearchgate.net
The most prominent and widely utilized model in this field is the fat-1 transgenic mouse. nih.govresearchgate.net These mice are engineered to express the fat-1 gene, originally cloned from the roundworm Caenorhabditis elegans, which is not present in mammals. spandidos-publications.comnih.gov The fat-1 gene encodes a unique n-3 fatty acid desaturase, an enzyme that can convert n-6 polyunsaturated fatty acids (PUFAs) into n-3 PUFAs by introducing a double bond at the n-3 position. researchgate.netaacrjournals.org This capability allows the fat-1 mouse to endogenously produce n-3 PUFAs, such as Eicosapentaenoic Acid (EPA)—the direct precursor to PGE3—from n-6 PUFAs like Arachidonic Acid (AA), the precursor to the pro-inflammatory Prostaglandin E2 (PGE2). nih.govnih.gov
The key advantage of the fat-1 model is that transgenic animals and their wild-type (WT) littermates can be fed the identical diet, yet maintain fundamentally different tissue compositions of n-6 and n-3 fatty acids. nih.govnih.gov This genetic approach creates a well-controlled system to study the biological consequences of a balanced n-6/n-3 PUFA ratio and the specific effects of increased endogenous n-3 PUFA metabolites, including PGE3. nih.govpnas.org
Detailed Research Findings
Research utilizing fat-1 transgenic mice has provided significant insights into the role of the n-6/n-3 fatty acid balance and, consequently, the production and function of PGE3 in various pathological conditions.
In the context of cancer, studies have consistently demonstrated the protective effects of endogenously synthesized n-3 PUFAs. When melanoma cells were implanted in fat-1 mice, there was a dramatic reduction in tumor formation and growth compared to WT littermates. nih.govpnas.orgnih.gov Analysis of the tumor microenvironment revealed that the tissues of fat-1 mice contained much higher levels of n-3 fatty acids and their metabolite PGE3, alongside lower levels of PGE2. nih.govpnas.orgresearchgate.net This anti-melanoma effect was linked, at least in part, to the upregulation of the tumor suppressor gene PTEN (phosphatase and tensin homologue), a pathway mediated by PGE3. nih.govnih.govpnas.orgnih.gov Further studies in melanoma models showed that the antitumor effects of n-3 PUFAs also involved the inhibition of β-catenin signaling. spandidos-publications.comspandidos-publications.com Notably, some research indicated that the protective effects were driven by the increase in n-3 PUFA-derived mediators like PGE3, rather than a significant reduction in AA-derived mediators like PGE2. spandidos-publications.comspandidos-publications.com Similar anti-tumorigenic outcomes have been observed in models of colitis-associated colon cancer and breast cancer. nih.govaacrjournals.orgnih.gov
In the field of inflammation, the fat-1 model has been instrumental. Studies on experimental colitis showed that fat-1 transgenic mice are significantly protected from inflammation and tissue injury. nih.gov This protection was attributed to the increased tissue status of n-3 PUFAs, which led to the significant formation of potent anti-inflammatory lipid mediators derived from them, including resolvins, protectins, and PGE3. researchgate.netnih.govharvard.edu Interestingly, the levels of pro-inflammatory mediators like PGE2 and Leukotriene B4 were not significantly reduced in the colons of fat-1 mice, suggesting that the anti-inflammatory benefit arises from the active production of n-3 derived mediators rather than simply by competitive inhibition of n-6 PUFA metabolism. nih.govharvard.edu
More recently, research has extended to metabolic diseases. A study using adeno-associated virus (AAV)-mediated fat-1 gene therapy for obesity-induced metabolic dysfunction found that the treatment reversed the high-fat diet-induced increase in serum PGE2 while significantly upregulating PGE3 levels. pnas.org This shift in the prostaglandin profile was associated with the prevention of obesity-induced metabolic dysfunction and osteoarthritis, highlighting a therapeutic potential for modulating the PGE3 pathway. pnas.org
Table 1: Research Findings in fat-1 Transgenic Models Relevant to this compound
| Model / Study Type | Key Findings Related to this compound | Citations |
|---|---|---|
| Melanoma Xenograft | Reduced tumor growth in fat-1 mice was associated with markedly higher levels of PGE3 in tumor and surrounding tissues. The antitumor effect was linked to a PGE3-mediated activation of the PTEN tumor suppressor pathway. | nih.govnih.govpnas.orgnih.gov |
| Melanoma Xenograft | Endogenously produced n-3 PUFAs, leading to increased PGE3, were shown to prevent melanoma progression by inhibiting β-catenin signaling. The antitumor effects were attributed to n-3 derived mediators rather than a decrease in PGE2. | spandidos-publications.comspandidos-publications.com |
| Experimental Colitis | fat-1 mice were protected from colitis. This was associated with significant formation of n-3 derived anti-inflammatory mediators, including PGE3, Resolvin E1, and Protectin D1. Protection occurred without a significant decrease in PGE2 levels. | researchgate.netnih.govharvard.edu |
| Colitis-Associated Colon Cancer | A reduced incidence of colon cancer in fat-1 mice was observed. Colonic mucosa in these mice showed suppressed n-6 PUFA-derived cyclooxygenase metabolism, and PGE3 was elevated. | aacrjournals.org |
| Obesity / Osteoarthritis (Gene Therapy) | AAV-fat-1 gene therapy in mice on a high-fat diet reversed the increase in serum PGE2 and significantly upregulated serum PGE3, which was associated with the prevention of metabolic dysfunction and osteoarthritis. | pnas.org |
Future Directions and Emerging Research Avenues for Prostaglandin E3
Elucidation of Novel Receptors and Signaling Pathways
While it is established that PGE3, like its more-studied counterpart prostaglandin (B15479496) E2 (PGE2), primarily signals through the four E-type prostanoid (EP) receptors (EP1, EP2, EP3, and EP4), the nuances of these interactions and the potential for other receptors remain an active area of investigation. researchgate.netplos.org
Identification of Additional Specific Receptors for PGE3
Currently, there is no definitive evidence for a specific receptor that exclusively binds PGE3. Research indicates that PGE3 generally exhibits a lower binding affinity for the known EP receptors compared to PGE2. researchgate.netresearchgate.net For instance, in radioligand binding assays with purified human EP4 receptor membrane preparations, PGE3 demonstrated less affinity than PGE2. researchgate.net This lower affinity is a key aspect of its biological activity, often resulting in less potent effects compared to PGE2. nih.gov
Future research will likely focus on identifying if any orphan G protein-coupled receptors (GPCRs) or other cell surface proteins can act as specific receptors for PGE3. The discovery of a unique receptor would open up new avenues for understanding its distinct physiological roles.
Unraveling Complex Intercellular Signaling Networks
The signaling pathways activated by PGE3 are complex and can vary depending on the EP receptor subtype involved. The EP2 and EP4 receptors are known to couple to Gαs, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netplos.org In contrast, the EP1 receptor is coupled to Gαq, which increases intracellular calcium, and the EP3 receptor can couple to multiple G proteins, including Gαi, which inhibits adenylyl cyclase. plos.orgnih.govwikipedia.org
A significant finding is that PGE3 can act as a biased agonist at the EP4 receptor. nih.gov While PGE1, PGE2, and PGE3 all function as full agonists for Gαs- and Gαi-protein-mediated signaling, PGE1 and PGE3 act as partial agonists for the T-cell factor (TCF)/β-catenin signaling pathway. researchgate.netnih.gov This biased agonism provides a potential mechanism for the observed anti-cancer effects of PGE3, as it does not fully activate this pro-proliferative pathway to the same extent as PGE2. researchgate.netnih.gov
Future studies will aim to further dissect these complex signaling networks. This includes investigating how PGE3 influences the crosstalk between different signaling pathways and how its effects are modulated by the cellular context and the expression levels of different EP receptor isoforms.
Role in Emerging Biological Systems
Emerging research is expanding the known biological functions of PGE3, particularly in the context of inflammation resolution and its interplay with the gut microbiome.
Investigation in Specialized Pro-resolving Mediator Pathways
The resolution of inflammation is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. researchgate.netnih.gov These are endogenously produced from omega-3 fatty acids like eicosapentaenoic acid (EPA), the precursor of PGE3. researchgate.netresearchgate.net
While PGE3 itself is considered less pro-inflammatory than PGE2, its role within the broader SPM network is a key area of future research. nih.govnih.gov It is produced alongside SPMs during the resolution phase of inflammation. researchgate.net The balance between pro-inflammatory eicosanoids (like PGE2) and pro-resolving mediators (including PGE3 and SPMs) is crucial in determining the outcome of an inflammatory response. nih.gov Future investigations will likely explore how PGE3 synergizes with or modulates the activity of other SPMs to promote the clearance of inflammatory stimuli and restore tissue homeostasis.
Impact on Microbiome-Host Interactions
The gut microbiota plays a crucial role in host metabolism and immunity, and its composition can influence and be influenced by various dietary components, including omega-3 fatty acids. oup.comnih.govfrontiersin.org The interaction between the gut microbiome and the host is a dynamic and complex area of research with significant implications for health and disease. bmj.comembl.org
Emerging evidence suggests a link between omega-3 fatty acids, the gut microbiome, and inflammatory processes. cloud-clone.comdarmzentrum-bern.chresearchgate.net While direct studies on the impact of PGE3 on the microbiome are limited, it is known that the gut microbiota can influence the metabolism of fatty acids and the production of various signaling molecules. oup.comoup.com Future research is expected to investigate how PGE3, as a metabolite of EPA, might directly or indirectly modulate the composition and function of the gut microbiota. Conversely, studies will also explore how different microbial compositions might alter the production and bioavailability of PGE3 in the gut, thereby influencing host physiology. gutmicrobiotaforhealth.com
Advanced Modeling and Computational Approaches
Advanced modeling and computational approaches are becoming increasingly valuable tools in lipidomics and drug discovery, offering the potential to simulate and predict the complex behavior of molecules like PGE3. scienceopen.comnih.govmdpi.com
Computational methods, such as molecular dynamics simulations and kinetic modeling, can be used to study the interactions of PGE3 with its receptors and enzymes. nih.gov These models can help to elucidate the structural basis for its binding affinity and biased agonism at EP receptors. researchgate.net For example, computational docking studies can simulate how PGE3 fits into the binding pocket of a receptor, providing insights into the specific interactions that determine its activity. scienceopen.com
In Silico Receptor-Ligand Docking Studies
While it is believed that PGE3 and PGE2 share the same E-type prostanoid (EP) receptors, they often elicit different biological responses, suggesting variations in binding affinity and downstream signaling. nih.gov In silico receptor-ligand docking studies represent a powerful, yet underexplored, avenue for dissecting these differences at a molecular level.
Currently, there is a lack of detailed structural data for PGE3 bound to its putative receptors. Future research can employ homology modeling, particularly for receptors like EP4 for which no crystal structure exists, to create reliable models for docking simulations. nih.gov By computationally placing PGE3 into the binding pockets of the four EP receptor subtypes (EP1-EP4), researchers can predict binding energies, identify key amino acid interactions, and visualize the specific conformational changes induced by the ligand.
These computational approaches, which have been successfully used to study PGE2 and other agonists, can help explain the differing potencies and functional outcomes observed between PGE2 and PGE3. nih.gov For instance, induced-fit docking simulations could reveal why PGE3 has a weaker proliferative effect than PGE2 in some cancer cells or how it uniquely modulates macrophage behavior. nih.govnih.gov Such studies are crucial for the rational design of selective agonists or antagonists that can harness the specific therapeutic benefits of PGE3 signaling pathways.
Systems Biology Approaches for Network Analysis
To fully comprehend the impact of PGE3, it is essential to move beyond single-pathway analysis and adopt a systems biology approach. nih.gov This involves integrating data from genomics, proteomics, and metabolomics to construct and analyze complex biological networks. fiveable.me By mapping the interactions of PGE3 and its signaling components, network analysis can uncover how this lipid mediator influences the broader cellular landscape. nih.govfiveable.me
Future research could focus on building protein-protein interaction (PPI) networks around the EP receptors and their downstream effectors. By analyzing network topology, researchers can identify central hubs and bottleneck proteins that are critical for mediating PGE3's effects. fiveable.me For example, network analysis has already identified prostaglandin-endoperoxide synthase 2 (PTGS2), a key enzyme in prostaglandin synthesis, as a significant protein in networks related to bone tissue engineering. nih.gov
Furthermore, systems biology can be used to model the dynamic response of cellular networks to PGE3 perturbation. By analyzing changes in gene and protein expression in immune cells or cancer cells treated with PGE3, researchers can identify entire modules and pathways that are significantly affected. fiveable.mefrontiersin.org This approach could provide a holistic view of PGE3's anti-inflammatory and anti-tumorigenic actions, revealing novel connections and potential therapeutic targets that would be missed by conventional methods.
Potential for Mechanistic Insights in Complex Pathologies
Emerging research is solidifying the potential of PGE3 as a modulator of complex diseases, primarily due to its anti-inflammatory and anti-cancer properties. Future studies are poised to provide a more granular understanding of the mechanisms involved.
Refined Understanding of Anti-inflammatory Mechanisms
PGE3 is increasingly recognized for its anti-inflammatory activities, which are largely attributed to its ability to modulate macrophage polarization. medchemexpress.comresearchgate.net Unlike PGE2, which is often pro-inflammatory, PGE3 has been shown to suppress the classical M1 inflammatory macrophage phenotype while promoting the alternative M2a anti-inflammatory and tissue-remodeling phenotype. nih.govresearchgate.net
Detailed mechanistic studies have revealed that PGE3 inhibits the polarization of M1 macrophages induced by lipopolysaccharide (LPS) and interferon-γ. nih.govresearchgate.net Concurrently, it enhances the M2a polarization induced by interleukin-4. nih.govresearchgate.net This modulation of macrophage function is mediated, at least in part, through the protein kinase A (PKA) signaling pathway. nih.govresearchgate.net Future investigations should aim to further dissect this pathway and identify other signaling molecules involved in this selective regulation. A deeper understanding of how PGE3 orchestrates a shift from pro-inflammatory to anti-inflammatory immune responses could pave the way for new treatments for chronic inflammatory diseases.
| Cell Type | Treatment | Effect on M1 Markers (e.g., iNOS, TNF-α, CCR7) | Effect on M2a Markers (e.g., CD206, IL-10, CD163) | Implicated Pathway | Reference |
| THP-1 derived macrophages | PGE3 (1-10000 nmol/L) | Suppression | Induction | PKA | nih.govfrontiersin.orgresearchgate.net |
| Bone marrow-derived macrophages (BMDM) | PGE3 | Suppression of LPS/IFN-γ induced markers | Promotion of IL-4 induced markers | Not specified | researchgate.net |
| Peritoneal macrophages (in vivo) | PGE3 (i.p. injection) | Reduction in M1-like phenotype | Increase in M2-like phenotype | Not specified | medchemexpress.com |
Deepening Knowledge of Anti-tumorigenic Pathways
The anticancer effects of PGE3 appear to be multifaceted, involving both direct actions on cancer cells and indirect effects via modulation of the tumor microenvironment. nih.gov Research has demonstrated that PGE3 can inhibit the growth and proliferation of various cancer cell lines. nih.gov
For example, PGE3 has been found to inhibit the proliferation of human non-small cell lung cancer cells (A549) and induce apoptosis in mouse melanoma cells (B16). nih.gov In human pancreatic cancer cells (BxPC-3), the anti-proliferative activity of PGE3 is mediated through the EP2 and EP4 receptors. nih.gov Interestingly, this effect in pancreatic cancer cells does not seem to involve the PKA pathway, suggesting that PGE3's mechanism of action can be cell-type specific. nih.gov
Furthermore, PGE3 exerts indirect anti-tumor effects by altering the tumor microenvironment. In prostate cancer models, PGE3 was shown to inhibit tumor growth in vivo not by acting on the cancer cells directly, but by suppressing the polarization of tumor-associated macrophages (TAMs), a unique M2 subtype that typically promotes tumor progression. nih.govresearchgate.net Deepening our knowledge of these distinct direct and indirect pathways is a critical future goal to effectively leverage PGE3 for cancer therapy.
| Cancer Type | Model System | Observed Effect | Implicated Mechanism/Pathway | Reference |
| Lung Cancer | Human A549 cells | Inhibited proliferation | Mediated through EP receptors | nih.gov |
| Melanoma | Mouse B16 cells | Inhibition of proliferation, induction of apoptosis | Not specified | nih.gov |
| Pancreatic Cancer | Human BxPC-3 cells | Anti-proliferative activity | Mediated through EP2 and EP4 receptors (PKA-independent) | nih.gov |
| Prostate Cancer | Co-culture & in vivo mouse model | Inhibition of tumor growth | Indirect effect via inhibition of TAM polarization (PKA-dependent) | nih.govresearchgate.net |
Exploration in Tissue Regeneration and Repair Mechanisms
The role of PGE3 in tissue regeneration and repair is a nascent and highly promising field of research. The process of tissue repair is intricately linked with inflammation, and the ability to modulate this initial phase is key to promoting effective healing. numberanalytics.com While extensive research has highlighted the role of the related molecule PGE2 in the regeneration of various tissues like skin, bone, and kidney, the specific contributions of PGE3 are largely unknown. thno.org
Given that PGE3 has potent anti-inflammatory effects, in contrast to the often pro-inflammatory nature of PGE2, it is plausible that PGE3 could guide the healing process towards a more regenerative and less fibrotic outcome. nih.govresearchgate.net The initial inflammatory phase of wound healing is critical, and an excessive or prolonged inflammatory response can lead to scarring and impaired function. cellr4.org
Future research should systematically investigate the effects of PGE3 on the different phases of tissue repair: inflammation, proliferation, and remodeling. numberanalytics.com Studies could explore whether PGE3 administration can improve outcomes in models of skin wounding, myocardial infarction, or kidney injury, where PGE2 is known to play a complex role. thno.org Elucidating how PGE3 influences the behavior of stem cells, fibroblasts, and epithelial cells during repair will be crucial to unlocking its potential as a therapeutic agent for regenerative medicine. cellr4.orgnih.gov
Q & A
Q. How is PGE3 biosynthesized in mammalian systems, and what experimental methods validate its metabolic pathways?
PGE3 is synthesized via cyclooxygenase (COX)-mediated oxidation of eicosapentaenoic acid (EPA), an ω-3 polyunsaturated fatty acid. Key steps include:
- Substrate specificity : EPA competes with arachidonic acid (AA) for COX enzymes, influencing PGE3/PGE2 ratios .
- Analytical validation : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies PGE3 in tissues, with protocols requiring strict control of sample degradation (e.g., storage at -20°C in sealed conditions) .
- Experimental models : Rodent studies using EPA-enriched diets or Fat-1 transgenic mice (endogenously producing ω-3 fatty acids) demonstrate upregulated PGE3 biosynthesis .
Table 1 : Key Biosynthesis Markers
| Marker | Technique | Tissue Application | Reference |
|---|---|---|---|
| EPA | GC-MS | Plasma/Liver | |
| COX-2 activity | Immunoblotting | Tumor microenvironments | |
| PGE3/PGE2 ratio | LC-MS/MS | Colon/pancreatic cancer models |
Q. What methodological considerations ensure accurate detection and quantification of PGE3 in complex biological matrices?
- Sample preparation : Use of antioxidants (e.g., indomethacin) to prevent auto-oxidation, coupled with solid-phase extraction for lipid removal .
- Instrumentation : High-resolution LC-MS/MS with deuterated internal standards (e.g., d4-PGE3) to correct for matrix effects .
- Limitations : Cross-reactivity with structurally similar prostaglandins (e.g., PGE1) necessitates rigorous chromatographic separation .
Q. How does PGE3’s role in inflammation differ from its pro-resolving counterparts (e.g., resolvins)?
While resolvins directly suppress neutrophil infiltration, PGE3 modulates inflammation indirectly by:
- Competing with PGE2 : Lowering pro-inflammatory cytokine production (e.g., IL-6) via EPA-COX pathways .
- Receptor selectivity : Preferential binding to EP3 receptors over EP2 (unlike PGE2), altering cAMP signaling in immune cells .
Advanced Research Questions
Q. What mechanistic pathways underlie PGE3’s antitumor effects, and how do they contrast with PGE2’s protumorigenic actions?
PGE3 inhibits tumor growth via:
- AKT/ERK suppression : Downregulation of phosphorylated AKT and ERK1/2 in A549 lung cancer cells, contrasting PGE2’s activation of these pathways .
- Apoptosis induction : Caspase-3/7 activation in B16 melanoma cells, linked to EP4 receptor antagonism .
- Angiogenesis inhibition : Reduced VEGF expression in MC-26 colorectal tumors, validated by endothelial tube formation assays .
Table 2 : PGE3 vs. PGE2 in Cancer Models
| Pathway | PGE3 Effect | PGE2 Effect | Model System | Reference |
|---|---|---|---|---|
| AKT | ↓ phosphorylation | ↑ phosphorylation | A549 cells | |
| Apoptosis | ↑ Caspase-3/7 | No effect | B16 cells | |
| Angiogenesis | ↓ VEGF | ↑ VEGF | MC-26 tumors |
Q. How can researchers address confounding variables when isolating PGE3-specific effects in mixed prostaglandin environments?
- Pharmacologic inhibition : COX-2 selective inhibitors (e.g., celecoxib) paired with EPA supplementation to minimize PGE2 interference .
- Genetic models : Fat-1 mice or CRISPR-edited cell lines with endogenous ω-3 synthesis reduce reliance on exogenous EPA .
- Receptor profiling : siRNA knockdown of EP receptor subtypes (EP1-EP4) to identify PGE3-specific signaling .
Q. What are the challenges in translating PGE3’s in vitro anticancer activity to in vivo models?
- Bioavailability : Short PGE3 half-life necessitates controlled-release formulations (e.g., nanoparticle encapsulation) .
- Species variability : Murine models show higher EPA-to-PGE3 conversion efficiency than primates, complicating dose extrapolation .
- Tumor heterogeneity : Stromal PGE3 production in xenografts may mask epithelial-specific effects, requiring lineage-tracing techniques .
Q. How do EP receptor subtypes mediate PGE3’s divergent effects in different cancer types?
- EP3 : Linked to anti-proliferative effects in HER2+ breast cancer via Gᵢ-coupled signaling and cAMP reduction .
- EP4 : Paradoxically, EP4 antagonism (not activation) drives apoptosis in melanoma, suggesting tissue-specific receptor coupling .
Methodological & Translational Questions
Q. What statistical frameworks are optimal for analyzing PGE3’s dose-dependent effects in preclinical studies?
- Non-linear regression : EC50/IC50 modeling for receptor binding assays .
- Mixed-effects models : Adjust for inter-individual variability in tumor growth rates .
Q. How can researchers ensure reproducibility in PGE3 studies given batch-to-batch variability in EPA sources?
Q. What gaps exist in understanding PGE3’s role in non-cancer pathologies (e.g., ocular disorders)?
Limited data exist on PGE3’s IOP-lowering effects in glaucoma, with preliminary rabbit studies showing 2.4% COX product contribution . Future work should integrate multi-omics (e.g., single-cell RNA-seq) to map PGE3’s distribution in human conjunctival epithelium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
